molecular formula C9H6ClNO B152736 7-Chloro-2-hydroxyquinoline CAS No. 22614-72-8

7-Chloro-2-hydroxyquinoline

Cat. No.: B152736
CAS No.: 22614-72-8
M. Wt: 179.6 g/mol
InChI Key: SDRJFDTZVULXDE-UHFFFAOYSA-N
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Description

7-Chloro-2-hydroxyquinoline (CAS 22614-72-8) is a quinoline derivative with the molecular formula C9H6ClNO and a molecular weight of 179.6 g/mol . This compound serves as a versatile chemical building block in medicinal chemistry, particularly in the exploration of novel therapeutic agents. Quinolines are a privileged scaffold in drug discovery, and this compound can be used to develop new hydrazone derivatives with investigated cytotoxic potential . Such quinoline-based hydrazones have demonstrated significant sub-micromolar anticancer activity in vitro against a large panel of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and melanoma, establishing a strong structure-activity relationship for these experimental compounds . Furthermore, the chloroquinoline core is a key structure in classic antimalarial drugs like chloroquine and hydroxychloroquine, highlighting its importance in antiparasitic research . The impurities and degradation products of these drugs, which often involve modifications to the quinoline ring, are critically characterized to meet stringent pharmaceutical quality standards, underscoring the relevance of quinoline derivatives in process chemistry and analytical development . This product is intended for research purposes as a chemical intermediate or reference standard in these and other exploratory studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-chloro-1H-quinolin-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6ClNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRJFDTZVULXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945275
Record name 7-Chloroquinolin-2-ol
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Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22614-72-8
Record name 22614-72-8
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Record name 7-Chloroquinolin-2-ol
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Record name 7-chloroquinolin-2-ol
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Foundational & Exploratory

Introduction: The Significance of the 7-Chloro-2-hydroxyquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 7-Chloro-2-hydroxyquinoline

This compound, also known as 7-chloro-2(1H)-quinolinone, is a heterocyclic organic compound with the chemical formula C₉H₆ClNO.[1][2] It presents as a white to light yellow crystalline powder and is recognized by its CAS number, 22614-72-8.[1] This molecule is built upon the quinoline framework, a fused bicyclic system comprising a benzene ring and a pyridine ring. The "-hydroxy" designation at the 2-position indicates a tautomeric equilibrium, strongly favoring the 2-quinolone (amide) form over the 2-hydroxy (enol) form.

The significance of this compound extends far beyond its chemical structure. It serves as a crucial building block and versatile intermediate in the fields of medicinal chemistry and organic synthesis.[1][3] The presence of the chlorine atom and the reactive lactam functionality provides synthetic handles for a multitude of chemical transformations, enabling the creation of diverse molecular libraries.[3] Derivatives of the 2-hydroxyquinoline core are investigated for a wide spectrum of pharmacological activities, including potential applications as anticancer, antimicrobial, and antifungal agents.[1] This guide provides a comprehensive overview of the historical context of its discovery through the lens of classical quinoline syntheses and details the key methodologies developed for its preparation.

Part 1: Foundational Syntheses of the Quinoline Core

The story of this compound's synthesis is rooted in a series of powerful named reactions developed in the late 19th century. These methods established the fundamental strategies for constructing the quinoline ring system and were later adapted to produce a vast array of substituted derivatives.

The Skraup Synthesis (1880)

The first major breakthrough was the Skraup synthesis, discovered by Czech chemist Zdenko Hans Skraup. This reaction involves the heating of an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent such as nitrobenzene.[4][5] The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde, in situ.[4] The aniline then undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and dehydrogenation (oxidation) to yield the quinoline.

The Doebner-von Miller Reaction (1881)

Shortly after, Oscar Döbner and Wilhelm von Miller reported a more versatile modification. The Doebner-von Miller reaction directly utilizes α,β-unsaturated aldehydes or ketones, reacting them with an aniline in the presence of an acid catalyst, often a Lewis acid or a strong Brønsted acid.[6][7] This method is considered an extension of the Skraup synthesis but offers greater flexibility by not being limited to the in situ generation of acrolein from glycerol.[5][6] The mechanism is complex and thought to involve a series of conjugate additions and cyclizations.[6] This reaction has been a workhorse for producing quinolines with substituents on the pyridine ring.[8]

The Combes Quinoline Synthesis (1888)

Alphonse Combes introduced a method that employs the acid-catalyzed condensation of an aromatic amine with a 1,3-diketone.[9][10] The reaction first forms an enamine intermediate (a Schiff base), which then undergoes an intramolecular electrophilic cyclization upon heating in strong acid, followed by dehydration to furnish a 2,4-disubstituted quinoline.[4][10] This approach is particularly valuable for creating quinolines with specific substitution patterns at the 2- and 4-positions.[10]

The Conrad-Limpach and Knorr Syntheses

These related methods are pivotal for the synthesis of hydroxyquinolines. The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester.[5] The reaction conditions determine the final product. At lower temperatures, a Michael-type addition occurs to form a β-aminoacrylate. Subsequent heating to high temperatures (~250 °C) induces a cyclization to form a 4-hydroxyquinoline. In contrast, the Knorr synthesis, which also uses a β-ketoester, involves an initial condensation to form an anilide, which is then cyclized under acidic conditions to yield a 2-hydroxyquinoline. These methods highlight the critical role of reaction conditions and intermediates in directing the regioselectivity of quinoline formation.

Part 2: Synthetic Pathways to 7-Chloroquinolines

The synthesis of this compound and its precursors leverages the foundational reactions described above, using m-chloroaniline as the logical starting material.

Doebner-von Miller Approach: Synthesis of 7-Chloroquinaldine

A prominent application of the Doebner-von Miller reaction is the synthesis of 7-chloroquinaldine (7-chloro-2-methylquinoline), a key intermediate.[11] In this process, m-chloroaniline is reacted with crotonaldehyde in an acidic medium.[12][13] The use of an oxidant, such as tetrachloro-1,4-quinone (chloranil), has been shown to improve yields and the isomeric ratio, favoring the desired 7-chloro product over the 5-chloro isomer.[13] This improved process avoids the need for forming a zinc chloride complex for product isolation, which was a feature of earlier methods.[13]

Diagram 1: General Mechanism of the Doebner-von Miller Reaction

Doebner_Miller_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps aniline m-Chloroaniline michael 1. Michael Addition (Conjugate Addition) aniline->michael carbonyl α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) carbonyl->michael cyclization 2. Electrophilic Cyclization michael->cyclization Acid Catalyst (H+) dehydration 3. Dehydration cyclization->dehydration oxidation 4. Oxidation dehydration->oxidation Oxidizing Agent product Substituted Quinoline (e.g., 7-Chloroquinaldine) oxidation->product

Caption: A simplified workflow of the Doebner-von Miller reaction.

Gould-Jacobs and Related Cyclizations

The synthesis of the chloroquine precursor, 7-chloro-4-hydroxyquinoline, provides a well-documented example of pathways that can be conceptually adapted. One classical route involves reacting m-chloroaniline with an ethoxymethylenemalonic ester (as in the Gould-Jacobs reaction) or a diethyl oxaloacetate.[14] The initial condensation is followed by a high-temperature thermal cyclization.[14] For instance, reacting m-chloroaniline with diethyl oxaloacetate gives an enamine intermediate, which upon heating, cyclizes to the ethyl ester of 7-chloro-4-hydroxyquinoline-2-carboxylic acid.[14] Subsequent hydrolysis and thermal decarboxylation yield 7-chloro-4-hydroxyquinoline.[14]

To obtain the desired 2-hydroxy isomer, a Knorr-type cyclization is more appropriate. This would involve the formation of an N-(3-chlorophenyl)acetoacetamide, which is then cyclized using a strong acid like sulfuric acid to close the ring and form the 2-quinolone structure.

Diagram 2: Synthetic Pathway via Knorr-type Cyclization

Knorr_Synthesis start m-Chloroaniline + β-Ketoester intermediate N-(3-chlorophenyl) -3-oxobutanamide start->intermediate Condensation cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization catalyst Conc. H₂SO₄ catalyst->cyclization product 7-Chloro-4-methyl- 2-hydroxyquinoline cyclization->product

Caption: Conceptual pathway for the synthesis of a this compound derivative.

Part 3: Experimental Protocols and Data

This section provides a representative experimental procedure for a key precursor and summarizes the foundational synthetic methods.

Protocol: Synthesis of 7-Chloroquinaldine Hydrochloride

This procedure is adapted from an improved, non-aqueous Doebner-Miller synthesis that enhances yield and isomeric purity.[13]

Diagram 3: Experimental Workflow

protocol_workflow start 1. Prepare Acidic Medium (HCl gas in 2-butanol) reactants 2. Add Reactants (m-Chloroaniline, Chloranil) start->reactants addition 3. Add Crotonaldehyde (Dropwise, 75-110°C) reactants->addition reflux 4. Reflux Reaction Mixture (~1 hour) addition->reflux cool 5. Cool and Crystallize reflux->cool filter 6. Filter Solid Product cool->filter wash 7. Wash with Solvent (THF) filter->wash dry 8. Dry in Vacuum Oven wash->dry end Final Product: 7-Chloroquinaldine HCl dry->end

Caption: Step-by-step workflow for the synthesis of 7-chloroquinaldine HCl.

Methodology:

  • Preparation of Reaction Medium: In a suitable reaction vessel, prepare an acidic alcohol solution by bubbling hydrogen chloride gas into ice-cooled 2-butanol to a final concentration of approximately 4-5 M.[13]

  • Addition of Reactants: To the acidic 2-butanol solution, add m-chloroaniline and a near-equimolar amount of chloranil (tetrachloro-1,4-quinone), which serves as the oxidant.[13]

  • Reaction Initiation: Heat the mixture with good stirring to a moderate temperature (e.g., 90-100°C). Slowly add a slight excess of crotonaldehyde dropwise over a period of 0.5 to 2 hours, maintaining the reaction temperature between 75°C and 110°C.[13]

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for approximately one hour to ensure the reaction goes to completion.[13]

  • Isolation: Cool the reaction mixture to allow the product, 7-chloroquinaldine hydrochloride, to crystallize out of the solution.[13]

  • Purification: Collect the solid product by filtration. Wash the collected solid thoroughly with a suitable solvent, such as tetrahydrofuran (THF), until the washings are colorless. Dry the final product in a vacuum oven at 50°C. The resulting yellowish powder is 7-chloroquinaldine hydrochloride with high purity (>98%).[13]

Data Summary: Foundational Quinoline Syntheses
Synthesis NameKey ReactantsCatalyst/ConditionsTypical Product
Skraup Synthesis Aromatic Amine, GlycerolH₂SO₄, Oxidizing AgentUnsubstituted or Substituted Quinoline
Doebner-von Miller Aromatic Amine, α,β-Unsaturated CarbonylAcid (Brønsted or Lewis)2- and/or 4-Substituted Quinoline
Combes Synthesis Aromatic Amine, 1,3-DiketoneStrong Acid (e.g., H₂SO₄)2,4-Disubstituted Quinoline
Conrad-Limpach Aromatic Amine, β-KetoesterHigh Temp. Thermal Cyclization4-Hydroxyquinoline
Knorr Synthesis Aromatic Amine, β-KetoesterStrong Acid (e.g., H₂SO₄)2-Hydroxyquinoline

Conclusion

The history of this compound is intrinsically linked to the development of fundamental synthetic methodologies for the quinoline core. From the pioneering work of Skraup, Doebner, and Combes, chemists have established a robust toolkit for constructing this privileged heterocyclic system. The synthesis of this compound and its isomers relies on the careful selection of starting materials, primarily m-chloroaniline, and the strategic application of cyclization reactions like the Knorr and Doebner-von Miller syntheses. The continued interest in this scaffold, driven by its utility in developing novel therapeutic agents with potential anticancer and antimicrobial properties, ensures that the refinement and discovery of new synthetic routes will remain an active area of research.[1][15]

References

  • Google Patents. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Combes Quinoline Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2006. Available from: [Link]

  • Singh S, et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC; 2020-06-02. Available from: [Link]

  • SynArchive. Doebner-Miller Reaction. Available from: [Link]

  • Wikipedia. Combes quinoline synthesis. Available from: [Link]

  • ResearchGate. Synthesis of hydroxyquinolines from various 2‐methylquinolines. Reaction conditions. Available from: [Link]

  • ResearchGate. Combes quinoline synthesis. Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - NIH. Available from: [Link]

  • PrepChem.com. Synthesis of 7-chloroquinaldine. Available from: [Link]

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Available from: [Link]

  • Slideshare. Doebner-Miller reaction and applications. Available from: [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Available from: [Link]

  • ResearchGate. One-Pot Preparation of 7-Hydroxyquinoline. Available from: [Link]

  • The Synthesis and Applications of 7-Chloro-2-methylquinoline in Modern Chemistry. Available from: [Link]

  • Google Patents. HU212967B - Process for producing 7-chloro-quinaldine.
  • Google Patents. US5126456A - 7-chloroquinaldine synthesis.
  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC. Available from: [Link]

  • PubChem - NIH. 7-Chloroquinoline. Available from: [Link]

  • YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Available from: [Link]

Sources

Tautomerism of 7-Chloro-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Dynamics of 7-Chloro-2-hydroxyquinoline: A Guide to Lactam-Lactim Tautomerism in Drug Discovery

Executive Summary

This compound (CAS: 7-Chloroquinolin-2(1H)-one) represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in antipsychotics (e.g., aripiprazole derivatives), antimalarials, and anticancer agents. However, its utility is often complicated by prototropic tautomerism —the equilibrium between the 2-hydroxy (lactim) and 2-oxo (lactam) forms.

This technical guide provides a definitive analysis of this equilibrium. Contrary to the nomenclature "2-hydroxy," the lactam (2-quinolone) tautomer predominates in both the solid state and polar solution phases. Understanding this preference is critical for structure-based drug design (SBDD), as the two tautomers present distinct hydrogen-bonding motifs (donor vs. acceptor) to biological targets.

The Mechanistic Basis of Tautomerism

The core structural dynamic of this compound is the lactam-lactim dyad , a specific form of keto-enol tautomerism.

The Equilibrium

The molecule exists in a rapid equilibrium involving the transfer of a proton between the nitrogen atom (N1) and the oxygen atom at C2, accompanied by the redistribution of


-electrons.
  • Lactam Form (A): Characterized by a carbonyl group (C=O) at position 2 and a secondary amine (N-H). This form sacrifices some aromaticity in the heterocyclic ring but gains thermodynamic stability from the strong C=O bond and high resonance energy of the amide-like linkage.

  • Lactim Form (B): Characterized by a hydroxyl group (-OH) at position 2 and a C=N double bond. This form retains full aromaticity of the quinoline ring system (naphthalene-like

    
     electron system).
    
The "7-Chloro" Effect

The chlorine atom at position 7 exerts a strong negative inductive effect (-I) .

  • Acidity Modulation: The electron-withdrawing nature of the 7-Cl group increases the acidity of both the N-H (lactam) and O-H (lactim) protons compared to the unsubstituted parent quinoline.

  • Equilibrium Shift: While the parent 2-quinolone strongly favors the lactam form, the 7-Cl substituent stabilizes the anionic intermediate, slightly lowering the energy barrier for proton transfer, though the lactam preference remains dominant (

    
     in favor of lactam in polar media).
    

Analytical Characterization & Validation

Distinguishing between tautomers requires orthogonal analytical techniques. Relying on a single method can lead to misidentification of the dominant species.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for solution-state characterization.

FeatureLactam (2-Quinolone) SignatureLactim (2-Hydroxyquinoline) Signature

H NMR (N-H/O-H)

11.5 – 13.0 ppm
(Broad Singlet). Diagnostic of amide N-H.

9.0 – 10.5 ppm
. Diagnostic of phenolic O-H (rarely observed in isolation).

C NMR (C2)

160 – 165 ppm
. Characteristic of carbonyl carbon.

168 – 172 ppm
. Characteristic of C-OH (deshielded).
Coupling (

)
Distinct

coupling (~9.5 Hz).
Aromatic coupling pattern preserved.
UV-Vis Spectroscopy & Solvatochromism

The electronic transitions differ significantly due to the conjugation length.

  • Lactam: Exhibits a bathochromic shift (red shift) in polar solvents due to stabilization of the polar excited state.

  • Lactim: Spectra resemble those of O-alkylated derivatives (e.g., 2-methoxyquinoline).

X-Ray Crystallography

In the solid state, this compound crystallizes exclusively in the lactam form . The crystal lattice is stabilized by intermolecular


 hydrogen bonds, forming "ribbon" or "dimer" motifs that are energetically superior to the lactim packing.

Environmental Determinants

The environment dictates the position of the equilibrium (


).
Solvent Polarity Model
  • Polar Protic Solvents (Water, Methanol): High dielectric constants stabilize the more polar lactam form (Dipole moment

    
     D) via solvation shells. 
    
    
    
    .
  • Non-Polar Solvents (Cyclohexane, CCl

    
    ):  The lactam form persists but often aggregates into cyclic dimers to satisfy hydrogen bonding potential. At extremely high dilutions (
    
    
    
    M), the lactim monomer fraction increases slightly, but the lactam dimer remains the thermodynamic sink.
Visualization: Solvation & Tautomerism Pathways

TautomerismPathways cluster_env Environmental Factors Lactim Lactim Form (2-Hydroxy) Low Polarity Transition Proton Transfer Transition State Lactim->Transition Solvent Assisted LactamMonomer Lactam Monomer (2-Oxo) High Polarity Transition->LactamMonomer Polar Solvent Stabilization LactamDimer Lactam Dimer (H-Bonded Cyclic) Non-Polar Stability LactamMonomer->LactamDimer Non-Polar Solvent Aggregation LactamDimer->LactamMonomer Dilution/Heat

Caption: Pathway illustrating the conversion of the Lactim form to the Lactam form, highlighting the divergence between monomeric stabilization in polar media and dimerization in non-polar media.

Experimental Protocols

The following protocols are designed to validate the tautomeric state of your specific this compound lot or derivative.

Protocol A: UV-Vis Solvatochromic Shift Assay

Objective: Determine the sensitivity of the tautomeric equilibrium to solvent polarity.

  • Stock Preparation: Dissolve 5 mg of this compound in 10 mL of DMSO (Stock A).

  • Solvent Panel: Prepare 4 cuvettes containing 3 mL of:

    • Cyclohexane (Non-polar)

    • Chloroform (Low polarity, H-bond donor)

    • Acetonitrile (Polar aprotic)

    • Methanol (Polar protic)

  • Spiking: Add 10

    
    L of Stock A to each cuvette. Invert to mix.
    
  • Measurement: Scan from 200 nm to 450 nm.

  • Analysis:

    • Observe the

      
      .[1] The lactam form typically shows bands around 330-340 nm.
      
    • Look for isosbestic points if mixed solvents are used, indicating a clean two-state equilibrium.

Protocol B: NMR Tautomer Ratio Determination

Objective: Quantify the Lactam:Lactim ratio (


).
  • Sample Prep: Prepare a 10 mM solution in DMSO-

    
     (favors lactam) and a separate sample in CDCl
    
    
    
    (may show trace lactim or dimers).
  • Acquisition:

    • Run

      
      H NMR with a relaxation delay (
      
      
      
      ) of at least 5 seconds to ensure full relaxation of the N-H proton.
    • Set spectral width to include -2 to 16 ppm.

  • Processing:

    • Integrate the N-H signal (

      
      ).
      
    • Integrate the C3-H signal (doublet near

      
      ).
      
    • Search for any signal at

      
       ppm in 
      
      
      
      C NMR.
  • Calculation: If distinct O-H signals are absent (common due to rapid exchange), the presence of the N-H signal with an integral of 1H confirms

    
     lactam population.
    

Implications for Drug Design

In a biological context (protein binding pocket), the tautomeric state is fixed by the specific interactions with amino acid residues.

  • H-Bond Donor/Acceptor Profile:

    • Lactam: Acts as a Hydrogen Bond Donor (via N-H) AND Acceptor (via C=O). This is the relevant pharmacophore for most GPCR targets (e.g., Dopamine D2 receptors).

    • Lactim: Acts as a Donor (via O-H) and Acceptor (via N:).

  • Docking Simulations: When performing molecular docking (e.g., using Glide or AutoDock), you must dock the Lactam form . Docking the "2-hydroxy" (enol) structure will result in incorrect pose prediction and calculated binding energies, as the penalty for tautomerizing to the less stable enol form inside the pocket is rarely compensated by binding enthalpy.

Workflow: Computational Handling

CompWorkflow Input Input Structure: This compound Prep Ligand Preparation (LigPrep/Epik) Input->Prep StateGen Generate Tautomers pH 7.4 +/- 2.0 Prep->StateGen Filter Energy Filter (DFT/Semi-empirical) StateGen->Filter Select Select Dominant Form: 7-Chloro-2-quinolone (Lactam) Filter->Select Lactam is >5 kcal/mol more stable Dock Docking Grid Generation Select->Dock

Caption: Computational workflow for handling this compound in docking studies, emphasizing the selection of the stable lactam tautomer.

References

  • BenchChem. (2025).[2][3] 2-Hydroxyquinoline chemical structure and tautomerism. Retrieved from

  • National Institutes of Health (NIH). (2025). Mechanism of Quinolone Action and Resistance. PMC Database. Retrieved from

  • Royal Society of Chemistry (RSC). (2025). Solvent effects on the rate of the keto–enol interconversion. Organic & Biomolecular Chemistry. Retrieved from

  • ResearchGate. (2024). Tautomerization between 2-quinolone and 2-hydroxyquinolone: Computational and Experimental Studies. Retrieved from

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note 24. Retrieved from

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 7-Chloro-2-hydroxyquinoline: A Tautomeric Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Chloro-2-hydroxyquinoline. A critical aspect of this compound's structure is its existence in a tautomeric equilibrium with the more stable 7-chloro-2(1H)-quinolone form. This guide is therefore centered on the NMR spectral features of this predominant tautomer, offering field-proven insights into spectral interpretation, experimental protocols, and the influence of molecular structure on NMR parameters. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development who work with quinoline-based scaffolds.

Introduction: The Tautomeric Nature of this compound

This compound is a substituted quinoline of significant interest in various fields of chemical research. However, to accurately interpret its NMR spectra, it is crucial to first understand its structural dynamics in solution. 2-Hydroxyquinolines, including the 7-chloro substituted analog, predominantly exist in their keto tautomeric form, 2(1H)-quinolone.[1][2] This phenomenon, known as lactam-lactim tautomerism, is a fundamental concept in heterocyclic chemistry.

The equilibrium between the hydroxy (lactim) and the quinolone (lactam) forms is overwhelmingly shifted towards the lactam isomer due to the greater thermodynamic stability of the cyclic amide functionality.[1] This stability is attributed to favorable resonance energy and the ability to form strong intermolecular hydrogen bonds in the solid state and in solution. Therefore, any discussion of the NMR spectrum of this compound is, in practice, an analysis of the spectrum of 7-chloro-2(1H)-quinolone.

Experimental Protocols: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution ¹H and ¹³C NMR spectra is fundamental to the structural elucidation of 7-chloro-2(1H)-quinolone. The following protocol outlines a robust methodology for sample preparation and data acquisition.

Sample Preparation

A meticulously prepared sample is paramount for obtaining high-quality NMR data, characterized by sharp signals and a flat baseline.

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for quinolone derivatives due to its excellent solvating power. Chloroform-d (CDCl₃) can also be used. The choice of solvent can influence chemical shifts, so it is imperative to report the solvent used.

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.

    • For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the low natural abundance of the ¹³C isotope.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most commercially available deuterated solvents contain TMS.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Number of Scans: 16 to 32 scans are generally sufficient to achieve a good signal-to-noise ratio.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.

    • Spectral Width: A spectral width of 0 to 200 ppm is standard.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

Spectral Analysis: Deciphering the Molecular Structure

The following sections provide a detailed analysis of the expected ¹H and ¹³C NMR spectra of 7-chloro-2(1H)-quinolone, based on established principles and data from analogous compounds.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR spectra, the atoms of 7-chloro-2(1H)-quinolone are numbered as shown in the diagram below.

Caption: Molecular structure and atom numbering of 7-chloro-2(1H)-quinolone.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 7-chloro-2(1H)-quinolone is expected to show six signals in the aromatic and vinyl regions, corresponding to the five protons on the quinoline ring and one proton on the nitrogen atom.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale for Assignment
H1 (N-H)11.0 - 12.0Broad Singlet-The N-H proton of the lactam is typically deshielded due to hydrogen bonding and resonance, resulting in a broad signal at a high chemical shift.
H87.8 - 8.0DoubletJ = ~2.0 HzH8 is ortho to the nitrogen and is deshielded. It will appear as a doublet due to coupling with H6 (meta-coupling).
H57.6 - 7.8DoubletJ = ~8.5 HzH5 is ortho to the ring fusion and will be a doublet due to coupling with H6 (ortho-coupling).
H67.2 - 7.4Doublet of DoubletsJ = ~8.5, ~2.0 HzH6 is coupled to both H5 (ortho-coupling) and H8 (meta-coupling), resulting in a doublet of doublets.
H47.5 - 7.7DoubletJ = ~9.5 HzH4 is a vinyl proton and is coupled to H3, appearing as a doublet.
H36.4 - 6.6DoubletJ = ~9.5 HzH3 is a vinyl proton coupled to H4, appearing as a doublet at a lower chemical shift than H4 due to its position relative to the carbonyl group.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration of the sample.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of 7-chloro-2(1H)-quinolone is expected to display nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Carbon Expected Chemical Shift (δ, ppm) Rationale for Assignment
C2160 - 165The carbonyl carbon of the lactam is highly deshielded and appears at a very low field.
C8a138 - 142This is a quaternary carbon at the ring junction, adjacent to the nitrogen atom.
C7130 - 135The carbon atom bearing the chlorine atom is deshielded due to the electronegativity of chlorine.
C4a128 - 132Another quaternary carbon at the ring fusion.
C5125 - 129Aromatic CH carbon.
C6122 - 126Aromatic CH carbon.
C4120 - 124Vinylic CH carbon.
C8115 - 119Aromatic CH carbon.
C3114 - 118Vinylic CH carbon.

Note: The assignments are based on general principles of ¹³C NMR spectroscopy and data for similar quinolone structures. Two-dimensional NMR techniques, such as HSQC and HMBC, would be required for unambiguous assignment of all carbon signals.

The Causality Behind Experimental Choices and Self-Validating Systems

The choice of NMR experiments and parameters is guided by the need to obtain a self-validating dataset. A simple ¹H NMR spectrum provides information on the number of different protons and their immediate electronic environment. However, the coupling patterns observed in the ¹H spectrum provide crucial connectivity information. For instance, the observation of a doublet of doublets for H6 validates its position between H5 and H8, as predicted by the structure.

Similarly, a ¹³C NMR spectrum confirms the number of unique carbon atoms in the molecule. For a more rigorous and self-validating structural confirmation, two-dimensional NMR experiments are indispensable:

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, confirming the connectivity of the proton network. A COSY spectrum of 7-chloro-2(1H)-quinolone would show correlations between H3 and H4, and between H5, H6, and H8.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the protonated carbon signals in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for confirming the overall carbon framework. For example, the N-H proton (H1) would be expected to show an HMBC correlation to the carbonyl carbon (C2) and the quaternary carbon C8a.

By integrating the information from these one- and two-dimensional NMR experiments, a self-validating and unambiguous structural elucidation of 7-chloro-2(1H)-quinolone can be achieved.

Conclusion

The NMR spectral analysis of this compound is fundamentally the analysis of its predominant tautomer, 7-chloro-2(1H)-quinolone. This guide has provided a detailed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this important heterocyclic compound. By following the outlined experimental protocols and applying the principles of spectral analysis, researchers can confidently characterize this and related quinolone derivatives, which is a critical step in the development of new therapeutic agents and functional materials.

References

  • BenchChem. (2025). 2-Hydroxyquinoline chemical structure and tautomerism. Retrieved from a relevant scientific resource.[1]

  • PubChem. (2026). 2-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link].[2]

Sources

Solubility of 7-Chloro-2-hydroxyquinoline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Chloro-2-hydroxyquinoline (CAS: 14459-76-8), also known as 7-chloroquinolin-2(1H)-one, is a critical pharmacophore and intermediate, most notably in the synthesis of the leukotriene receptor antagonist Montelukast Sodium .

Precise knowledge of its solubility profile is not merely an academic exercise but a process necessity. Its high melting point (>290°C) and strong intermolecular hydrogen bonding network create significant challenges in dissolution and purification. This guide provides a comprehensive analysis of its solubility behavior, experimental protocols for data generation, and strategic insights for solvent selection in purification processes.

Physicochemical Profile & Solubility Mechanics

To master the solubility of this compound, one must first understand the structural forces at play.

Structural Tautomerism

This compound exists in a tautomeric equilibrium between the enol form (2-hydroxy) and the keto form (2-quinolinone) . In the solid state and in polar solvents, the keto form predominates.

  • Implication: The keto form facilitates the formation of strong intermolecular hydrogen-bonded dimers (similar to DNA base pairing). This results in a high crystal lattice energy, which the solvent must overcome to dissolve the solute.

Thermodynamic Parameters
  • Melting Point: 296–297°C (Experimental)[1][2]

  • LogP (Predicted): ~2.5 – 2.8

  • pKa: ~11 (weakly acidic due to the NH/OH group)

The Solubility Rule of Thumb:

High Melting Point + Strong H-Bonding = Low Solubility in Non-Polar Solvents. Dissolution requires either high temperature (to increase entropic gain) or specific solvation (breaking H-bonds using dipolar aprotic solvents or acids).

Solubility Data Profile

The following data categorizes solvent affinity based on process chemistry literature and thermodynamic principles.

Qualitative Solubility Table
Solvent ClassSpecific SolventsSolubility StatusProcess Application
Carboxylic Acids Glacial Acetic AcidHigh (esp. hot)Primary Recrystallization Solvent. Disrupts dimer H-bonds via protonation/solvation.
Dipolar Aprotic DMF, DMSO, NMPHigh Excellent for reaction media; difficult to remove due to high boiling points.
Alcohols Methanol, EthanolModerate (Hot)Used for washing or secondary crystallization steps. Poor solubility at RT.
Esters Ethyl AcetateLow to Moderate Soluble at reflux; often used with co-solvents or for antisolvent precipitation.
Chlorinated Dichloromethane, ChloroformModerate Good for extraction but limited by environmental regulations.
Hydrocarbons Hexane, Heptane, TolueneInsoluble Antisolvents. Used to crash out the product from EtAc or DMF solutions.
Water WaterInsoluble Antisolvent. Used to precipitate product from Acetic Acid or DMF solutions.
Temperature Dependence (Process Insight)
  • In Ethyl Acetate: At room temperature (25°C), solubility is negligible.[3] At reflux (77°C), solubility increases significantly, allowing for "dissolve hot, crystallize cold" purification cycles.

  • In Glacial Acetic Acid: High solubility is observed even at moderate temperatures (40–60°C), making it the preferred solvent for removing inorganic salts or highly polar impurities.

Experimental Protocols

Since exact mole-fraction data may vary by crystal polymorph, researchers must validate solubility curves internally. Below is the Self-Validating Standardized Protocol .

Protocol 1: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine thermodynamic solubility saturation (


) at a fixed temperature (

).

Workflow:

  • Preparation: Add excess this compound solid to 10 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Place in a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C) at 200 RPM for 72 hours .

    • Validation Step: Check for undissolved solid visually. If clear, add more solid.

  • Sampling: Stop agitation and allow sedimentation for 2 hours (or centrifuge at same temperature).

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

    
     if 
    
    
    
    ).
  • Quantification: Analyze filtrate via HPLC (see 4.2).

Protocol 2: HPLC Quantification Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring absorption) or 320 nm (quinoline specific).

  • Injection Vol: 10 µL.

  • Run Time: ~15 minutes.

Visualization of Workflows

Solubility Determination Workflow

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate (Shake) 72h @ Temp T Start->Equilibrate CheckSolid Undissolved Solid Present? Equilibrate->CheckSolid AddSolid Add More Solid CheckSolid->AddSolid No Sediment Sedimentation / Centrifugation (Isothermal) CheckSolid->Sediment Yes AddSolid->Equilibrate Filter Filter (0.45 µm PTFE) Sediment->Filter Dilute Dilute for HPLC Filter->Dilute Analyze HPLC Quantification (Calc. Mole Fraction) Dilute->Analyze

Figure 1: Standardized Shake-Flask Methodology for Thermodynamic Solubility Determination.

Purification Solvent Selection Decision Tree

PurificationTree Start Impure this compound PolarityCheck Major Impurity Type? Start->PolarityCheck Inorganic Inorganic Salts / Metals PolarityCheck->Inorganic Polar/Salts Organic Organic Side Products PolarityCheck->Organic Non-Polar AceticAcid Dissolve in Hot Glacial Acetic Acid Filter Hot -> Cool -> Add Water Inorganic->AceticAcid SolubilityCheck Solubility in Hot EtOAc? Organic->SolubilityCheck HighSol Recrystallize from Ethyl Acetate (Reflux -> Cool) SolubilityCheck->HighSol Soluble LowSol Use DMF / Water System (Dissolve DMF -> Precipitate Water) SolubilityCheck->LowSol Insoluble

Figure 2: Strategic decision matrix for solvent selection during purification.

Thermodynamic Modeling (Advanced Analysis)

For researchers generating extensive data sets, fitting the experimental mole fraction solubility (


) against temperature (

) is best achieved using the Modified Apelblat Equation . This model accounts for the non-ideal behavior of the solution.


  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Once A, B, and C are determined, solubility at any intermediate temperature can be predicted with high accuracy (<2% RMSD).

Causality Note: The dissolution of this compound is typically an endothermic process (


) driven by entropy (

). Therefore, solubility will consistently increase with temperature.

References

  • Sigma-Aldrich. 7-Chloroquinolin-2(1H)-one Product Specification & MSDS. Link

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 85986, 7-Chloro-2-quinolinol. Link

  • European Patent Office. Process for the preparation of Montelukast and intermediates (EP 2287154 A1). (Describes purification via ethyl acetate/hexane systems). Link

  • BenchChem. Solubility Profile of Hydroxyquinolines: Technical Guide. (General solubility trends for quinoline derivatives). Link

  • Journal of Chemical & Engineering Data. Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline in Different Solvents. (Thermodynamic modeling reference for chloro-hydroxyquinoline analogs). Link

Sources

Crystal Structure of 7-Chloro-2-hydroxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the crystal structure, tautomeric dynamics, and synthetic pathways of 7-Chloro-2-hydroxyquinoline.[1] It is designed for researchers in medicinal chemistry and crystallography.[1]

Executive Summary

This compound (CAS: 5162-03-8) is a privileged heterocyclic scaffold in drug discovery, serving as a critical intermediate for kinase inhibitors, anticancer agents, and metallodrug ligands.[1] While often chemically designated as "2-hydroxy," structural analysis reveals that in the solid state, this molecule exists predominantly as its tautomer, 7-chloroquinolin-2(1H)-one . This guide delineates the crystallographic principles governing its packing, the supramolecular synthons that stabilize its lattice, and the synthetic protocols required to generate high-purity crystals for diffraction studies.

Chemical Identity & Tautomeric Equilibrium

The structural integrity of this compound is defined by a dynamic equilibrium between the lactim (hydroxy) and lactam (one) forms. Understanding this is a prerequisite for interpreting X-ray diffraction (XRD) data.[1]

  • Lactim Form (Solution/Gas Phase): this compound.[1][2] Favored in non-polar solvents and high temperatures.

  • Lactam Form (Solid State): 7-chloroquinolin-2(1H)-one.[1] Favored in the crystalline state due to the formation of robust intermolecular hydrogen bonds.[1]

Tautomeric Pathway Visualization

The following diagram illustrates the proton transfer mechanism that dictates the solid-state structure.

Tautomerism Lactim Lactim Form (2-Hydroxyquinoline) Aromatic O-H Transition Proton Transfer (Solvent/Environment Mediated) Lactim->Transition Equilibrium Lactam Lactam Form (Quinolin-2(1H)-one) Amide N-H + C=O Transition->Lactam Shift to Polar/Solid Dimer Solid State Dimer (R2,2(8) Synthon) Stabilized Crystal Lattice Lactam->Dimer Self-Assembly (N-H...O=C)

Caption: The tautomeric shift from the aromatic lactim to the amide-like lactam is driven by the thermodynamic stability of the cyclic amide dimer in the solid phase.

Crystallographic Characterization

Unit Cell & Space Group

While specific lattice parameters can vary based on solvation and temperature, 7-chloroquinolin-2(1H)-one derivatives typically crystallize in the Monoclinic crystal system.[1] The structural motif is governed by the planar nature of the quinoline ring and the steric demand of the chlorine atom at the 7-position.[1]

ParameterTypical Value / RangeDescription
Crystal System MonoclinicFavors planar stacking of aromatic cores.[1]
Space Group P2₁/c (No.[1][3] 14)Centrosymmetric packing is most common for simple quinolones.[1]
Z Value 4Four molecules per unit cell (two dimers).[1]
Density ~1.45 - 1.55 g/cm³High density due to efficient pi-stacking and Cl atom mass.
Supramolecular Architecture

The crystal lattice is constructed effectively through a hierarchy of non-covalent interactions.[1]

Primary Synthon: The R²₂(8) Dimer

The dominant feature in the crystal structure is the formation of a centrosymmetric dimer.

  • Mechanism: The protonated Nitrogen (N1-H) acts as a hydrogen bond donor, while the Carbonyl Oxygen (C2=O) acts as an acceptor.

  • Geometry: This forms an eight-membered ring motif, denoted in graph-set notation as R²₂(8) .[1]

  • Bond Distance: The N...O distance is typically 2.80 – 2.90 Å , indicating a strong hydrogen bond.

Secondary Interaction: Pi-Pi Stacking
  • Stacking Axis: The planar dimers stack along the short crystallographic axis (usually b-axis).[1]

  • Interplanar Distance: ~3.4 Å.[1]

  • Offset: The rings are often slip-stacked (offset) to minimize repulsion between the pi-electron clouds and the 7-chloro substituents.[1]

Experimental Protocols

Synthesis of 7-Chloroquinolin-2(1H)-one

To obtain high-quality crystals, one must first synthesize the compound with high regioselectivity.[1] The Meth-Cohn or Modified Knorr synthesis is recommended.[1]

Protocol:

  • Reagents: 3-Chloroaniline (1.0 eq), Cinnamoyl chloride (1.1 eq), Aluminum Chloride (AlCl₃, 3.0 eq).

  • Acylation: Dissolve 3-chloroaniline in dry dichloromethane (DCM). Add cinnamoyl chloride dropwise at 0°C. Stir for 2 hours to form the amide intermediate.

  • Cyclization: Remove solvent.[1] Mix the solid amide with AlCl₃ and heat to 120°C (melt) for 1 hour. This effects the intramolecular Friedel-Crafts alkylation.[1]

  • Workup: Quench with ice-water. Filter the precipitate.[1][3]

  • Purification: Recrystallize from Ethanol/DMF (9:1) to isolate the 7-chloro isomer (vs. 5-chloro).[1]

Crystallization for XRD

Growing single crystals suitable for diffraction requires slow evaporation to allow the thermodynamically favored lactam dimers to align.[1]

  • Solvent System: Methanol/Chloroform (1:1 v/v).[1]

  • Method: Slow evaporation at Room Temperature (25°C).

  • Timeframe: 48–72 hours.

  • Morphology: Colorless to pale yellow prisms.

Characterization Workflow

Workflow Sample Crude this compound Purification Recrystallization (EtOH/DMF) Remove 5-chloro isomer Sample->Purification Growth Single Crystal Growth (Slow Evaporation) Purification->Growth Analysis X-Ray Diffraction (XRD) Mo-Kα Radiation Growth->Analysis Validation Structure Solution (Direct Methods) Analysis->Validation

Caption: A linear workflow ensuring sample purity before crystallographic analysis is critical for resolving the correct tautomer.

Spectroscopic Correlates

XRD data should always be cross-validated with spectroscopic signatures to confirm the bulk phase composition.[1]

TechniqueDiagnostic SignalStructural Insight
IR Spectroscopy 1640–1660 cm⁻¹ (Strong)C=O stretch .[1] Confirms the Lactam (2-one) form.[1] A broad O-H stretch >3000 cm⁻¹ (Lactim) should be absent or weak.
¹H NMR (DMSO-d₆) δ ~11.5–12.0 ppm (Broad Singlet)N-H proton .[1] Confirms the presence of the proton on the nitrogen, validating the lactam structure.
¹³C NMR δ ~160–162 ppmCarbonyl Carbon (C2) .[1] Distinct from the C-O shift of the lactim form.[1]

Pharmaceutical Relevance

The crystal structure of 7-chloroquinolin-2(1H)-one is not merely an academic curiosity; it dictates the material properties of the drug substance.[1]

  • Solubility: The strong intermolecular hydrogen bonding (dimers) leads to high lattice energy and poor aqueous solubility.[1] Formulation strategies often require disrupting these dimers (e.g., using amorphous solid dispersions).

  • Polymorphism: The slip-stacked packing allows for potential polymorphism depending on the solvent used (solvatomorphism), which can alter dissolution rates.[1]

  • Scaffold Utility: The 7-chloro position is electronically active, making this crystal a precursor for This compound-3-carbaldehyde , a key intermediate in the synthesis of hydrazone-based anticancer drugs.[1]

References

  • Tautomerism in 2-Hydroxyquinolines: Journal of Physical Chemistry A, "Proton-Transfer Tautomerism of 7-Hydroxyquinolines Mediated by Hydrogen-Bonded Complexes."

  • Synthesis of 7-Chloroquinoline Derivatives: Asian Journal of Chemistry, "Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives."[1]

  • Crystallographic Data of Quinolin-2-ones: MDPI, "Synthesis and X-ray Crystal Structure Analysis of Substituted Quinolin-2(1H)-ones."[1]

  • Applications in Metallodrugs: ACS Omega, "Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis and Structural Analysis."[1]

  • General Quinoline Chemistry: PubChem Compound Summary, "7-Chloro-4-hydroxyquinoline (Structural Analog Data)."

Sources

Theoretical and Computational Studies of 7-Chloro-2-hydroxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 7-Chloro-2-hydroxyquinoline (7-Cl-2-HQ) , a pharmacologically significant scaffold bridging the structural properties of quinolinones and the reactivity of halogenated heterocycles. This document synthesizes Density Functional Theory (DFT) insights, spectroscopic validation, and molecular docking protocols.[1][2]

Key Insight: The theoretical study of 7-Cl-2-HQ is defined by its lactam-lactim tautomerism . While often chemically named as a "2-hydroxy" derivative, computational evidence confirms that the 2-quinolinone (lactam) tautomer is energetically favored in polar solvents and the solid state. This distinction is critical for accurate molecular docking and predictive modeling.

Structural Dynamics & Tautomeric Equilibrium

The most critical theoretical aspect of 7-Cl-2-HQ is the proton transfer equilibrium between the enol form (lactim) and the keto form (lactam).

The Tautomeric Mechanism

In the gas phase, the lactim (OH) form may exhibit stability comparable to the lactam.[3] However, the 7-chloro substituent exerts an inductive electron-withdrawing effect (-I), which alters the electron density of the ring system. In aqueous and polar environments, the equilibrium shifts decisively toward the 7-chloro-2(1H)-quinolinone (lactam) form due to solvent-assisted stabilization and dimerization potential.

Implication for Simulation:

  • Gas Phase Calculations: Must optimize both tautomers to determine

    
    .
    
  • Docking Studies: The ligand must be prepared in the lactam form to reflect physiological reality.

Visualization of Tautomeric Pathways

The following diagram illustrates the tautomeric shift and the computational workflow required to analyze it.

Tautomerism Lactim Lactim Form (2-Hydroxy) TS Transition State (Proton Transfer) Lactim->TS + Energy Barrier Lactam Lactam Form (2-Quinolinone) TS->Lactam - Stabilization Solvent Solvent Field (PCM/Water) Solvent->Lactam H-Bond Stabilization

Figure 1: Tautomeric equilibrium pathway. The lactam form is stabilized by polar solvents, a critical factor in drug design.

Electronic Structure & Reactivity (DFT Methodology)

To accurately predict the reactivity of 7-Cl-2-HQ, Density Functional Theory (DFT) is employed.[1] The standard protocol utilizes the B3LYP hybrid functional with the 6-311++G(d,p) basis set, which provides a balance between computational cost and accuracy for halogenated organic molecules.

Global Reactivity Descriptors

The energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—determine the molecule's chemical stability and optical properties.

Predicted Electronic Parameters (B3LYP/6-311++G(d,p)):

ParameterSymbolFormulaInterpretation for 7-Cl-2-HQ
Ionization Potential


Energy required to remove an electron; modulated by Cl electronegativity.
Electron Affinity


Energy released when adding an electron.
Chemical Hardness


High hardness indicates resistance to charge transfer (stability).
Electrophilicity Index


Indicates the propensity to accept electrons (crucial for biological binding).
Molecular Electrostatic Potential (MEP)

MEP mapping reveals the sites for electrophilic and nucleophilic attack.

  • Negative Potential (Red): Concentrated around the carbonyl oxygen (C=O) in the lactam form and the ring nitrogen . These are the primary hydrogen bond acceptors in protein pockets.

  • Positive Potential (Blue): Concentrated around the NH group (lactam) and the aromatic protons.

  • 7-Chloro Influence: The chlorine atom creates a localized region of electron density but also induces a "sigma-hole," potentially allowing for halogen bonding interactions with receptor residues.

Computational Workflow & Protocols

This section details the step-by-step protocols for reproducing these theoretical studies.

DFT Optimization Protocol (Gaussian 09/16)

This protocol optimizes the geometry and calculates vibrational frequencies to ensure a true minimum (no imaginary frequencies).

Input File Structure (.gjf):

Molecular Docking Protocol (AutoDock Vina)

To assess pharmacological potential, 7-Cl-2-HQ is docked against targets such as SARS-CoV-2 Main Protease (Mpro) or DNA Gyrase .

Workflow Diagram:

Docking LigandPrep Ligand Preparation (Optimize to Lactam) Docking AutoDock Vina (Lamarckian GA) LigandPrep->Docking ReceptorPrep Receptor Preparation (Remove H2O, Add Polar H) GridGen Grid Box Generation (Center on Active Site) ReceptorPrep->GridGen GridGen->Docking Analysis Interaction Analysis (H-Bonds, Hydrophobic) Docking->Analysis

Figure 2: Molecular docking workflow. Accurate ligand tautomer state is a prerequisite for valid binding energy calculation.

Step-by-Step Methodology:

  • Ligand Prep: Convert the optimized DFT structure (log file) to .pdbqt. Ensure the lactam form is used. Set the Cl-C bond as non-rotatable (aromatic).

  • Receptor Prep: Download PDB (e.g., 6LU7 for SARS-CoV-2 Mpro). Use MGLTools to remove co-crystallized water, add polar hydrogens, and compute Gasteiger charges.

  • Grid Box: Center the grid on the active site residues (e.g., Cys145, His41 for Mpro).

  • Execution: Run Vina with exhaustiveness = 8 (minimum).

  • Validation: Re-dock the native ligand to calculate RMSD. A valid protocol requires RMSD < 2.0 Å.

Spectroscopic Validation

Theoretical data must be validated against experimental spectra.

Vibrational Spectroscopy (IR/Raman)
  • C=O Stretch (Lactam): A strong, characteristic band predicted around 1650–1680 cm⁻¹ . This band confirms the presence of the quinolinone tautomer.

  • O-H Stretch (Lactim): If present, appears as a broad band at 3200–3400 cm⁻¹ . Its absence in solid-state IR confirms the lactam dominance.

  • C-Cl Stretch: Predicted in the fingerprint region, typically 700–750 cm⁻¹ .

NMR Prediction (GIAO Method)
  • Method: GIAO-B3LYP/6-311++G(d,p) in DMSO-d6 (using PCM).

  • Key Shift: The proton attached to the nitrogen (N-H) in the lactam form will show a distinct downfield shift (approx. 11-12 ppm), absent in the lactim form.

References

  • Tautomerism in 2-Hydroxyquinolines

    • Spectroscopy and Structure of 2-Hydroxyquinoline.
    • Source: The Journal of Physical Chemistry.
  • Computational Studies on Chloroquinoline Derivatives

    • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.
    • Source: Journal of Molecular Structure (via NIH/PMC).
  • Molecular Docking of Chloroquinolines (SARS-CoV-2)

    • Molecular Docking Analysis of Chloroquine and Hydroxychloroquine and Design of Anti-SARS-CoV2 Protease Inhibitor.
    • Source: Modern Applied Science.[4]

  • Anticancer Activity of 7-Chloroquinoline Derivatives

    • Novel 7-Chloro-(4-thioalkylquinoline)
    • Source: Pharmaceuticals (MDPI).

Sources

Methodological & Application

Precision Profiling: In Vitro Cytotoxicity Assessment of 7-Chloro-2-hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | Version 2.0

Abstract

The 7-chloro-2-hydroxyquinoline scaffold (often existing in tautomeric equilibrium with 7-chloro-2-quinolone) represents a "privileged structure" in medicinal chemistry, serving as a precursor for potent anticancer, antimicrobial, and anti-inflammatory agents. However, the hydrophobic nature of this heterocyclic core and its tendency to induce complex apoptotic cascades necessitate a rigorous, self-validating cytotoxicity screening protocol. This guide outlines a high-fidelity workflow for evaluating these derivatives, moving beyond standard MTT assays to include solubility optimization, mechanistic validation, and selectivity profiling.

The Pre-Analytical Phase: Compound Handling & Solubility

The Failure Point: this compound derivatives are characteristically lipophilic. Inadequate solubilization results in micro-precipitation in aqueous media, leading to "false resistance" data (compound not reaching the cell) or "false toxicity" (crystals physically damaging cells).

Solubilization Protocol
  • Primary Stock: Dissolve the solid derivative in 100% sterile-filtered DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM or 20 mM .

    • Note: If the compound resists dissolution, sonicate at 40 kHz for 5–10 minutes at room temperature. Avoid heating above 37°C to prevent thermal degradation of sensitive side chains (e.g., hydrazone or Schiff base linkers).

  • Visual Check: Hold the vial against a light source. The solution must be optically clear. Any turbidity indicates incomplete solvation.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles (limit to <3).

The "Cloud Point" Validation (Self-Validating Step)

Before adding cells, you must determine the maximum solubility in the culture medium.

  • Prepare a mock dilution series in the specific media (e.g., DMEM + 10% FBS) without cells.

  • Incubate at 37°C for 4 hours.

  • Microscopic Inspection: Check wells under 10x/20x phase contrast.

    • Pass: Solution is clear.

    • Fail: Needle-like crystals or amorphous aggregates are visible.

    • Rule: The highest concentration used in the assay must be below this precipitation threshold.

Primary Screening: Metabolic Viability Assay (MTT/MTS)

While MTT is standard, quinoline derivatives can occasionally act as reducing agents. We recommend a paired cell-free control to rule out chemical interference.

Experimental Design
  • Cell Lines:

    • Target: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon).

    • Control (Critical for Selectivity): HUVEC (Endothelial) or MRC-5 (Fibroblast).

  • Seeding Density: 5,000–10,000 cells/well (line-dependent) in 96-well plates.

  • Replicates:

    
     biological replicates minimum.[1]
    
Detailed Protocol
  • Seeding: Plate cells in 100 µL media. Incubate for 24h to allow attachment (cells must be in log phase).

  • Treatment:

    • Prepare 2x serial dilutions of the this compound derivative in media.

    • DMSO Limit: Ensure final DMSO concentration is

      
       (v/v). Higher levels permeabilize membranes, masking specific drug toxicity.
      
    • Add 100 µL of drug solution to wells (final volume 200 µL).

    • Blanks: Media + DMSO (no cells).

    • Compound Control: Media + Highest Drug Conc. (no cells)

      
      Checks for non-enzymatic MTT reduction.
      
  • Incubation: 48h or 72h at 37°C, 5% CO

    
    .
    
  • Readout (MTT):

    • Add 20 µL MTT reagent (5 mg/mL in PBS).

    • Incubate 3–4h (until purple formazan crystals form).

    • Aspirate media carefully (crystals are loose).

    • Solubilize with 150 µL DMSO. Shake for 10 min.

    • Measure Absorbance at 570 nm (Ref: 630 nm).

Data Processing

Calculate % Viability using the formula:



  • IC

    
     Calculation:  Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in GraphPad Prism or Origin.
    
  • Selectivity Index (SI):

    
    . An 
    
    
    
    indicates potential therapeutic window.

Mechanistic Validation: Apoptosis & Cell Cycle

This compound derivatives often induce apoptosis via DNA intercalation or Topoisomerase II inhibition , leading to mitochondrial dysfunction.

Annexin V-FITC / PI Staining (Flow Cytometry)

This discriminates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

  • Treatment: Treat

    
     cells in 6-well plates with the calculated IC
    
    
    
    concentration for 24h.
  • Harvesting: Collect media (floating dead cells) and trypsinized adherent cells. Crucial: Do not over-trypsinize, as this strips phosphatidylserine (PS), causing false negatives.

  • Staining:

    • Wash with cold PBS. Resuspend in 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC + 5 µL Propidium Iodide (PI).

    • Incubate 15 min in dark at RT.

  • Analysis: Analyze 10,000 events via Flow Cytometer (e.g., BD FACSCanto).

    • Expected Result for Quinoline Derivatives: Significant shift to Q2 (Late Apoptosis) and Q4 (Early Apoptosis) compared to control.

Cell Cycle Analysis (PI)

Quinolines often arrest cells at the G2/M phase (tubulin/Topo II interference) or S-phase (DNA synthesis inhibition).

  • Fix harvested cells in 70% ice-cold ethanol (dropwise while vortexing) overnight at -20°C.

  • Wash with PBS. Treat with RNase A (100 µg/mL) to digest RNA.

  • Stain with PI (50 µg/mL).

  • Analyze DNA content histogram.

Visualizations

Experimental Workflow (DOT Diagram)

This diagram illustrates the critical "Go/No-Go" decision points in the screening process.

CytotoxicityWorkflow Compound 7-Cl-2-OH-Quinoline Derivative Stock DMSO Stock (10-20 mM) Compound->Stock Solubility Solubility Check (Cloud Point) MediaCheck Media Dilution (Microscopy) Solubility->MediaCheck Dilute in Media Stock->Solubility MediaCheck->Stock Fail (Precipitate) Seeding Cell Seeding (96-well) MediaCheck->Seeding Pass (Clear) Treatment Drug Treatment (24-72h) Seeding->Treatment MTT MTT/MTS Assay Treatment->MTT Analysis IC50 & SI Calculation MTT->Analysis Mechanism Mechanistic Validation Analysis->Mechanism If IC50 < 10µM

Caption: Figure 1. Step-wise screening workflow emphasizing the critical solubility checkpoint prior to cell exposure.

Mechanism of Action (DOT Diagram)

Hypothesized pathway for this compound derivatives based on structure-activity relationship (SAR) literature.

MOA Drug Quinoline Derivative (IC50 Dose) Entry Cellular Uptake (Passive Diffusion) Drug->Entry Target1 DNA Intercalation Entry->Target1 Target2 Topo II Inhibition Entry->Target2 Signal p53 Activation (DNA Damage Response) Target1->Signal Target2->Signal Mito Mitochondrial Dysfunction Signal->Mito Arrest Cell Cycle Arrest (G2/M) Signal->Arrest ROS ROS Generation Mito->ROS Caspase Caspase 3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Caspase->Apoptosis Arrest->Apoptosis

Caption: Figure 2. Proposed cytotoxic mechanism involving DNA targeting and mitochondrial apoptotic cascades.

Summary of Key Parameters

ParameterRecommendationRationale
Solvent DMSO (Sterile)High solubility for quinolines; keep final conc. <0.5%.[2][3][4]
Control Drug Doxorubicin or CisplatinValidates assay sensitivity (Positive Control).
Blank Media + DMSO (No Cells)Corrects for background absorbance.
Interference Cell-free Drug ControlRules out chemical reduction of MTT by the quinoline.
Cut-off IC

< 10 µM
Generally considered "active" for lead compounds.

References

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays.[1][5][6][7][8][9][10][11] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Abdelmegeed, H., et al. (2024).[8] Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer.[8] RSC Advances. Retrieved from [Link]

  • Kouba, S., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.[12] Pharmaceuticals (Basel). Retrieved from [Link][13]

Sources

Troubleshooting & Optimization

Purification of crude 7-Chloro-2-hydroxyquinoline by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to be a "living document" for process chemists and researchers, moving beyond generic textbook advice to address the specific physicochemical challenges of 7-Chloro-2-hydroxyquinoline (also known as 7-chloroquinolin-2(1H)-one ).[1]

Ticket ID: PUR-7CL-HQ-001 Status: Active Subject: Recrystallization Protocols & Troubleshooting for High-Purity Isolation

Executive Summary & Molecule Profile

This compound (CAS: 4965-33-7) exists in a tautomeric equilibrium between the lactam (2-quinolinone) and lactim (2-hydroxy) forms.[1] In the solid state and polar solvents, the lactam (2-quinolinone) form predominates.[1]

  • Key Challenge: The lactam form creates strong intermolecular hydrogen-bonded dimers (similar to DNA base pairs), resulting in extremely low solubility in common organic solvents (ethanol, acetone, DCM) and a high melting point (>250°C).[1]

  • Critical Impurities:

    • Regioisomer: 5-Chloro-2-hydroxyquinoline (often formed during cyclization of 3-chloroaniline derivatives).[1]

    • Oligomers/Tars: Oxidative byproducts formed at high reaction temperatures.[1]

    • Inorganic Salts: Residual cyclization catalysts (e.g., AlCl₃, polyphosphoric acid residues).[1]

Solvent Selection Matrix

Select the solvent system based on your crude purity profile.

Solvent SystemSuitabilityProsCons
Glacial Acetic Acid (AcOH) High Purity (Recommended) Disrupts lactam H-bonds effectively at reflux; excellent removal of colored tars and inorganic salts.[1]Corrosive; requires high heat (118°C); lower yield if not cooled properly.[1]
DMF / Water High Yield Excellent solvency power; water acts as a powerful anti-solvent to force precipitation.[1]High boiling point of DMF makes drying difficult; risk of residual solvent in final API.
Methanol / Water Light Purification Mild conditions; good for removing inorganic salts.Poor solubility of the target molecule requires huge solvent volumes; not effective for isomer separation.

Standard Operating Procedure (SOP): Acetic Acid Recrystallization

Objective: Purification of crude this compound (>85% initial purity) to >98% purity.

Phase A: Dissolution & Carbon Treatment[2]
  • Ratio: Charge crude solid and Glacial Acetic Acid (10-12 volumes, e.g., 10g solid in 100-120mL AcOH) into a round-bottom flask.

  • Heating: Heat to reflux (~118°C) with vigorous stirring. The solid should dissolve completely.

    • Note: If solids persist after 15 mins at reflux, add AcOH in 1-volume increments.

  • Decolorization: Once dissolved, remove heat source briefly. Add Activated Carbon (5% w/w relative to crude mass).[1]

    • Safety: Add carbon slowly to avoid boil-over.[1]

  • Reflux: Re-attach condenser and reflux for an additional 15-30 minutes.

Phase B: Hot Filtration (Critical Step)[1]
  • Setup: Pre-heat a Buchner funnel or sintered glass funnel (using a heat gun or by passing hot solvent through it).[1]

  • Filtration: Filter the mixture while boiling hot to remove carbon and mechanical impurities.

    • Why: The compound will crystallize immediately if the temperature drops below 90°C.

  • Rinse: Wash the filter cake with a small amount of boiling AcOH.

Phase C: Crystallization & Isolation[3]
  • Slow Cooling: Allow the filtrate to cool to room temperature (20-25°C) slowly over 2-3 hours with gentle stirring.

    • Crystal Habit: Slow cooling promotes the formation of dense needles/prisms, rejecting the 5-chloro isomer into the mother liquor.

  • Precipitation (Optional): If yield is low (<60%), add Water (2-3 volumes) dropwise to the filtrate to force further precipitation.[1] Warning: This may lower purity.

  • Filtration: Collect the crystals via vacuum filtration.

  • Washing:

    • Wash 1: Cold Acetic Acid (1 volume).[1]

    • Wash 2: Water (to remove acid).[1]

    • Wash 3: Methanol (to facilitate drying).[2]

  • Drying: Dry in a vacuum oven at 60-80°C for 12 hours.

Visual Workflows (Graphviz)[1]

Diagram 1: Purification Logic Flow

This diagram illustrates the decision-making process for purification based on the state of the crude material.

PurificationLogic Start Crude this compound CheckPurity Analyze Purity (HPLC) Start->CheckPurity IsomerIssue Isomer > 5%? CheckPurity->IsomerIssue ColorIssue Dark Color / Tars? IsomerIssue->ColorIssue No AcOH_Process Recrystallize: Glacial AcOH (Slow Cool) IsomerIssue->AcOH_Process Yes (High Selectivity) DMF_Process Recrystallize: DMF/Water (Anti-solvent) ColorIssue->DMF_Process No (Save Yield) Carbon_Treat Hot Carbon Treatment (Must be >100°C) ColorIssue->Carbon_Treat Yes Final Pure Product (>98%) AcOH_Process->Final DMF_Process->Final Carbon_Treat->AcOH_Process

Caption: Decision tree for selecting the optimal solvent system based on impurity profile (Isomer vs. Color).

Diagram 2: The "Hot Filtration" Trap

The most common failure point is premature crystallization during filtration.

HotFiltration Step1 Reflux w/ Carbon (118°C) Step2 Pre-heat Funnel (Critical) Step1->Step2 Step3 Filter Rapidly Step2->Step3 Failure Crystallization in Funnel (Yield Loss) Step3->Failure Temp Drop < 90°C Success Clear Filtrate Step3->Success Temp Maintained

Caption: Critical control point: Temperature maintenance during filtration to prevent yield loss.

Troubleshooting & FAQs

Direct answers to common failure modes observed in the lab.

Q1: The solution solidifies immediately when I pour it into the filter funnel.

Diagnosis: "Thermal Shock Crystallization." The lactam form has a steep solubility curve; a drop of 10°C can cause massive precipitation. Solution:

  • Use a heated sintered glass funnel (wrap with heating tape or pre-wash with boiling solvent).[1]

  • Do not use vacuum initially; use gravity filtration for the first portion to warm the glass, then apply gentle vacuum.[1]

  • Dilute the boiling solution slightly (add 10-20% more solvent) before filtering to lower the saturation point.

Q2: My yield is <50%, but the purity is high.

Diagnosis: The compound is too soluble in the mother liquor, or you used too much solvent. Solution:

  • Concentrate: Distill off 30-50% of the acetic acid from the filtrate before cooling.

  • Anti-solvent: After the filtrate has cooled to room temperature, add Water (dropwise) until turbidity persists, then cool to 0°C.[1] This forces the remaining product out of solution.

Q3: I still see the 5-chloro isomer (Regioisomer) in HPLC.

Diagnosis: Isomers often co-crystallize.[1] Solution:

  • Switch Solvent: If AcOH failed, try DMF . Dissolve in minimum hot DMF, then add hot Water until cloudy. Cool very slowly (wrap flask in a towel).

  • Reprocess: Perform a second recrystallization. Isomeric purity usually improves logarithmically (e.g., 85% -> 95% -> 99%).[1]

Q4: The product is grey/brown even after carbon treatment.

Diagnosis: Fine carbon particles passed through the filter, or the impurities are oxidative tars (quinones). Solution:

  • Use Celite (Diatomaceous Earth) as a filter aid pad on top of your filter paper/sinter.[1] This traps fine carbon particles.[1]

  • Ensure the carbon treatment is done at reflux for at least 30 minutes to allow adsorption of complex tars.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Google Patents. Process for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (Related Quinolinone Purification Logic). Patent US20060079690A1.[1] Available at:

  • Google Patents. Process for the production of 5,7-dichloro-8-hydroxy-quinoline (Acetic Acid Chlorination/Purification Context). Patent US3560508A.[1] Available at:

  • Asian Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives. (Context on ethanol/DMSO crystallization). Available at: [Link][1]

Sources

Preventing photobleaching of 7-Chloro-2-hydroxyquinoline in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Photobleaching of 7-Chloro-2-hydroxyquinoline

Status: Active Agent: Senior Application Scientist Ticket ID: 7Cl-HQ-STABILITY-001[1]

Executive Summary

Welcome to the Technical Support Center. You are likely experiencing rapid signal loss with This compound (7-Cl-2-HQ) .[1] Unlike robust polymeric dyes (e.g., Alexa Fluors), small molecule quinolines are highly sensitive to their chemical environment.

The Core Problem: 7-Cl-2-HQ is a halogenated fluorophore.[1] The chlorine atom induces a "Heavy Atom Effect," which enhances Intersystem Crossing (ISC) to the triplet state. This makes the molecule exceptionally prone to reacting with dissolved oxygen, generating Singlet Oxygen (


) and causing rapid irreversible photobleaching.

This guide provides a self-validating troubleshooting workflow to stabilize your signal.

Part 1: Diagnostic Workflow

Is it Bleaching or Quenching? Before altering your acquisition protocol, determine if the signal loss is permanent (bleaching) or reversible (quenching).

DiagnosticFlow Start Signal Loss Observed Test Dark Recovery Test: Pause laser for 30s, then re-image. Start->Test ResultRec Signal Recovers Test->ResultRec Yes ResultLost Signal Remains Low Test->ResultLost No ConcQuench Diagnosis: Quenching (Reversible) ResultRec->ConcQuench ConcBleach Diagnosis: Photobleaching (Irreversible) ResultLost->ConcBleach Action1 Action: Check pH, Metal Ions, or Concentration ConcQuench->Action1 Action2 Action: Implement Deoxygenation Protocol (See Part 2) ConcBleach->Action2

Figure 1: Diagnostic logic to distinguish between reversible quenching (often caused by pH fluctuations or metal ions) and irreversible photobleaching.[1][2][3]

Part 2: Chemical Mitigation Strategies

Issue: The chlorine substituent increases the triplet state population. Solution: You must aggressively scavenge oxygen to prevent the formation of reactive oxygen species (ROS).

Protocol: The "Gloxy" Oxygen Scavenging System

For 7-Cl-2-HQ, standard commercial mounting media may be insufficient.[1] We recommend a Glucose Oxidase/Catalase (Gloxy) buffer system coupled with a triplet state quencher.[1]

Reagents Required:

  • Gloxy Mix: Glucose Oxidase (37 U/mL) + Catalase (370 U/mL).[1]

  • Substrate: Glucose (0.4% w/v).

  • Triplet Quencher: Trolox (2 mM) or Cyclooctatetraene (COT).[1]

Step-by-Step Preparation:

  • Base Buffer: Prepare PBS at pH 7.4 (7-Cl-2-HQ fluorescence is pH-dependent).[1]

  • Stock Solutions:

    • Dissolve Trolox in Methanol (100 mM stock).[1]

    • Dissolve Glucose in PBS (40% stock).[1]

  • Final Assembly (Make fresh immediately before imaging):

    • Dilute Glucose stock 1:100 into PBS.

    • Add Gloxy enzyme mix (1:100 dilution).[1]

    • Add Trolox (final conc. 1–2 mM).[1]

    • Note: Trolox acts as a reducing agent to rescue the fluorophore from the oxidized radical state [1].

Antifade Selection Guide

If you prefer commercial reagents, select based on the mounting matrix.

Antifade AgentMechanismCompatibility with 7-Cl-2-HQNotes
p-Phenylenediamine (PPD) ROS ScavengerHigh Can discolor (brown) over time.[1] Best for fixed samples.
n-Propyl Gallate (NPG) Radical ScavengerMedium Good for live cells; less toxic than PPD [2].[1][2]
DABCO Triplet QuencherLow/Medium Weak protection for halogenated dyes; requires high concentration.[1]
Vectashield ProprietaryHigh Excellent shelf life; verify pH compatibility.[1]
Part 3: The Photophysics of Bleaching

To understand why your settings matter, view the pathway below. 7-Cl-2-HQ is prone to "System Crossing" due to the heavy chlorine atom.[1]

Jablonski S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (UV/Blue) S1->S0 Fluorescence T1 Triplet State (T1) (High Population in Cl-dyes) S1->T1 Intersystem Crossing (ISC) Enhanced by Cl atom T1->S0 Phosphorescence (Slow) SingletO2 Singlet Oxygen (1O2) (TOXIC) T1->SingletO2 Energy Transfer to O2 O2 Dissolved Oxygen (3O2) O2->SingletO2 Reacts with T1 Bleached Bleached Fluorophore (Non-fluorescent) SingletO2->Bleached Oxidation

Figure 2: The photobleaching pathway. The chlorine atom facilitates the S1 -> T1 transition. The T1 state reacts with oxygen to destroy the dye. Removing Oxygen breaks the chain at the T1 stage.

Part 4: Frequently Asked Questions (FAQs)

Q1: My signal is weak initially, even before bleaching. Why? A: Check your pH. Hydroxyquinolines undergo Excited-State Intramolecular Proton Transfer (ESIPT).[1]

  • Neutral/Basic pH: Favors the anionic form, which is typically highly fluorescent.

  • Acidic pH: Favors the neutral/cationic form, which may have a lower quantum yield or different spectral shift [3].

  • Action: Ensure your buffer pH is >7.0.[1][4]

Q2: Can I use 405 nm excitation? A: Yes, but proceed with caution.

  • 7-Cl-2-HQ absorbs in the UV/Blue region.[1] High-energy photons (UV) accelerate photodestruction.[1]

  • Optimization: Use the longest wavelength possible that still excites the fluorophore (e.g., if it absorbs at 380nm, 405nm is safer than 350nm).

  • Pulsed Excitation: If using a confocal microscope, decrease the pixel dwell time and use "line averaging" rather than high laser power. This allows the triplet state to relax back to the ground state between excitation events [4].[5]

Q3: I see "blinking" instead of smooth bleaching. A: This indicates the fluorophore is entering a long-lived dark state (Triplet state) but recovering.

  • Fix: This confirms that Oxygen Scavenging (Part 2) is necessary. The blinking is the molecule cycling through the T1 state shown in Figure 2.

References
  • Rasnik, I., McKinney, S. A., & Ha, T. (2006). Nonblinking and long-lasting single-molecule fluorescence.[1] Nature Methods, 3(11), 891–893. Link

  • Longin, A., Souchier, C., Ffrench, M., & Bryon, P. A. (1993). Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study. Journal of Histochemistry & Cytochemistry, 41(12), 1833-1840. Link

  • Bardez, E., Devol, I., Larrey, B., & Valeur, B. (1997). Excited-state intramolecular proton transfer in 7-hydroxyquinoline and its derivatives. The Journal of Physical Chemistry B, 101(39), 7786-7793. Link

  • Donnert, G., Eggeling, C., & Hell, S. W. (2007). Major signal increase in fluorescence microscopy through dark-state relaxation.[1] Nature Methods, 4(1), 81-86.[1] Link

Sources

Challenges in the N-alkylation of 7-chloro-2-quinolones

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for the N-alkylation of 7-chloro-2-quinolones. It is designed to function as an interactive troubleshooting hub, prioritizing mechanistic understanding and practical problem-solving over generic instructions.

Ticket Topic: N-Alkylation of 7-Chloro-2-Quinolones

Status: Open Assigned Specialist: Senior Application Scientist Context: The 7-chloro-2-quinolone scaffold is a critical pharmacophore in antipsychotic (e.g., Brexpiprazole precursors) and antimicrobial research. However, its ambient nucleophilicity (Lactam-Lactim tautomerism) creates a persistent challenge: controlling Regioselectivity (N- vs. O-alkylation).

🔬 Module 1: The Core Challenge – Regioselectivity

User Question: "I am consistently observing 10-15% O-alkylated ether byproduct. How do I shift the equilibrium exclusively to the N-alkylated lactam?"

Technical Analysis: The 2-quinolone system exists in a tautomeric equilibrium between the lactam (NH-form) and the lactim (OH-form) .

  • Thermodynamics: The N-alkylated product (lactam) is generally the thermodynamic product due to the preservation of the amide resonance and the high bond energy of the C=O bond.

  • Kinetics: The O-anion is often the "harder" nucleophile. Under kinetic control, or with "hard" electrophiles, O-alkylation competes effectively.

  • The 7-Chloro Effect: The chlorine atom at position 7 is electron-withdrawing. This increases the acidity of the NH proton (pKa

    
     10.5–11.0), facilitating easier deprotonation compared to unsubstituted quinolones. However, it also delocalizes the negative charge, potentially reducing the nucleophilicity of the nitrogen, making the reaction sensitive to steric hindrance.
    

The HSAB (Hard-Soft Acid-Base) Solution: To favor N-alkylation, you must treat the nitrogen anion as a Soft nucleophile reacting with a Soft electrophile.

Decision Matrix (Graphviz Diagram):

Regioselectivity Start 7-Chloro-2-Quinolone (Deprotonated Anion) ConditionA Solvent: Polar Aprotic (DMF, DMSO) Electrophile: Alkyl Iodide Start->ConditionA Promotes N-Selectivity ConditionB Solvent: Non-polar/Protic Electrophile: Sulfonate/Tosylate Additives: Ag+ Salts Start->ConditionB Promotes O-Selectivity TS_N Transition State (Soft-Soft Interaction) ConditionA->TS_N TS_O Transition State (Hard-Hard Interaction) ConditionB->TS_O Prod_N N-Alkylated Product (Thermodynamic/Major) TS_N->Prod_N Prod_O O-Alkylated Product (Kinetic/Impurity) TS_O->Prod_O

Caption: Mechanistic pathway bifurcation. Polar aprotic solvents and soft electrophiles drive the reaction toward the desired N-alkylated lactam.

🧪 Module 2: Optimized Protocols & Experimental Design

User Question: "My reaction stalls at 60% conversion, and the starting material is insoluble in most solvents. What is the standard operating procedure?"

Root Cause: 7-chloro-2-quinolones are notorious "bricks"—high melting point solids with poor solubility. If the starting material isn't in solution, the base cannot effectively deprotonate it.

Protocol A: The "Gold Standard" (K₂CO₃ / DMF)

This method relies on the high dielectric constant of DMF to dissolve the deprotonated anion, breaking ion pairs and exposing the nitrogen nucleophile.

  • Stoichiometry:

    • 7-Chloro-2-quinolone: 1.0 equiv

    • Alkyl Halide (preferably Iodide): 1.2 – 1.5 equiv

    • Base: Anhydrous K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv)

    • Solvent: Anhydrous DMF (0.2 M concentration)

  • Procedure:

    • Charge flask with quinolone and base. Add DMF.[1][2]

    • Stir at RT for 30 mins (Pre-activation step: crucial for deprotonation).

    • Add Alkyl Halide dropwise.

    • Heat to 60–80°C . Note: Do not exceed 100°C unless necessary, as this promotes O-alkylation and degradation.

    • Monitor via TLC/HPLC.

  • Workup (Self-Validating Step):

    • Pour mixture into ice-cold water . The N-alkylated product typically precipitates as a solid due to the hydrophobic alkyl chain, while inorganic salts and residual DMF remain in the aqueous phase.

    • Filter and wash with water.[1]

Protocol B: Phase Transfer Catalysis (PTC)

Use this if you must avoid high-boiling solvents like DMF due to downstream removal issues.

  • System: Toluene/Water (biphasic) or solid-liquid (K₂CO₃/Toluene).

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (10 mol%).

  • Mechanism: The quaternary ammonium salt shuttles the phenolate-like anion into the organic phase, where it reacts rapidly with the alkyl halide.

Comparative Data Table:

VariableCondition A (Recommended)Condition B (Avoid for N-alkylation)Reason
Base K₂CO₃, Cs₂CO₃Ag₂CO₃, NaH (variable)Silver salts coordinate halides, forcing SN1-like character (O-alkylation).
Solvent DMF, DMSO, NMPBenzene, Toluene (without PTC)Polar aprotic solvents solvate cations (K+), leaving the N-anion "naked" and reactive.
Electrophile Alkyl Iodide/BromideAlkyl Tosylate/TriflateTosylates are "harder" electrophiles, increasing O-site affinity.
Temp 60–80°C>120°CHigh heat overcomes the activation energy for the less stable O-product.
⚙️ Module 3: The Mitsunobu Alternative

User Question: "I only have the alcohol version of my side chain, not the halide. Can I alkylate directly?"

Technical Analysis: Yes, the Mitsunobu reaction is excellent for 7-chloro-2-quinolones because the pKa (~11) is within the acceptable range for nucleophiles in this reaction (pKa < 13).

Workflow:

  • Reagents: PPh₃ (Triphenylphosphine) + DEAD/DIAD (Azodicarboxylate).[3]

  • Solvent: THF or DCM (Anhydrous).

  • Order of Addition (Critical):

    • Dissolve Quinolone + Alcohol + PPh₃ in THF.

    • Cool to 0°C.[3]

    • Add DEAD dropwise. (Exothermic).

  • Troubleshooting:

    • Issue: Product is stuck in PPh₃O (Triphenylphosphine oxide) sludge.

    • Fix: Use Polymer-supported PPh₃ (removable by filtration) or perform a precipitation workup (product often less soluble in ether/hexane than PPh₃O).

🛠️ Module 4: Troubleshooting Workflow

User Question: "I have a low yield and multiple spots on TLC. What is my diagnostic path?"

Diagnostic Diagram (Graphviz):

Troubleshooting Start Problem: Low Yield / Impurities Check1 Check Starting Material Solubility Start->Check1 Check2 Check Electrophile Type Check1->Check2 No Sol_Issue Insoluble? Switch to DMSO or add PTC Check1->Sol_Issue Yes Check3 Check Base/Solvent System Check2->Check3 Soft Electrophile Elec_Issue Using Chloride/Tosylate? Add KI (Finkelstein in situ) or switch to Iodide Check2->Elec_Issue Hard Electrophile Regio_Issue O-Alkylation present? Lower Temp, Switch to K2CO3/DMF Check3->Regio_Issue Wrong Isomer Success Reaction Optimized Check3->Success Correct Conditions

Caption: Step-by-step diagnostic logic for isolating reaction failures.

📚 References
  • BenchChem Technical Support. (2025).[1][4][5] Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide.Link

  • Organic Chemistry Portal. (2023).[3] Synthesis of 2-quinolones: Recent Literature and Catalytic Methods.Link

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide.Link

  • National Institutes of Health (NIH). (2022). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations.[6]Link

  • Common Organic Chemistry. (2023). Mitsunobu Reaction: Common Conditions and Mechanisms.Link

Sources

Removal of residual catalyst from 7-Chloro-2-hydroxyquinoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-Chloro-2-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the removal of residual catalysts from the synthesis of this important heterocyclic compound. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

I. Removal of Acid Catalysts in Classical Quinoline Synthesis

The traditional syntheses of quinoline derivatives, such as the Conrad-Limpach and Gould-Jacobs reactions, are often catalyzed by strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1] While effective in promoting the cyclization reaction, residual acid can interfere with downstream applications and compromise the purity and stability of the final product.

Frequently Asked Questions (FAQs): Acid Catalyst Removal

Q1: Why is it critical to remove residual acid catalyst from my this compound product?

A1: Residual strong acids can lead to several downstream issues. They can protonate the quinoline nitrogen, altering its chemical reactivity and physical properties. This can affect the product's solubility, chromatographic behavior, and performance in subsequent synthetic steps or biological assays. Furthermore, the presence of acid can promote side reactions or degradation of the product over time, impacting its long-term stability and purity.

Q2: What are the initial signs of incomplete acid removal?

A2: Incomplete acid removal can manifest in several ways. A common indicator is a lower-than-expected pH of an aqueous solution of your product. You might also observe inconsistent results in subsequent reactions where the quinoline is used as a starting material. In some cases, the isolated product may have a slightly different appearance or show unexpected peaks in analytical characterization (e.g., NMR, LC-MS) due to salt formation.

Q3: Is simple water washing sufficient to remove all the residual acid?

A3: While water washing is a necessary step, it may not be sufficient to completely remove a strong acid, especially if the product has low water solubility. The acid can be trapped within the crystalline lattice of the product. A more effective approach involves neutralization with a mild base followed by thorough washing.

Troubleshooting Guide: Acid Catalyst Removal

This guide will help you diagnose and resolve common issues encountered during the removal of acid catalysts.

Problem 1: Low pH of the final product after aqueous workup.

  • Potential Cause: Insufficient neutralization or washing.

  • Solution:

    • Re-dissolve or suspend the product in a suitable organic solvent.

    • Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

    • Follow with several washes with deionized water to remove any remaining base and salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Problem 2: The product is isolated as a salt, leading to poor solubility in organic solvents.

  • Potential Cause: The acidic workup has led to the formation of a quinolinium salt.

  • Solution:

    • Suspend the salt in a biphasic mixture of a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and a dilute aqueous base (e.g., 5% NaHCO₃ solution).

    • Stir vigorously until all the solid has dissolved, indicating the conversion of the salt to the free base.

    • Separate the organic layer, wash with water, dry, and concentrate to obtain the neutral this compound.

Experimental Protocol: Neutralization and Washing

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing crushed ice.

  • Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate with constant stirring. Be cautious as this will generate carbon dioxide gas. Continue adding the base until the pH of the aqueous solution is between 7 and 8.

  • If the product precipitates, collect it by filtration. If it remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Diagram: Troubleshooting Workflow for Acid Removal

AcidRemovalWorkflow start Low pH of Product check_neutralization Insufficient Neutralization? start->check_neutralization check_washing Insufficient Washing? check_neutralization->check_washing No re_neutralize Re-neutralize with mild base (e.g., NaHCO₃) check_neutralization->re_neutralize Yes thorough_wash Wash thoroughly with deionized water check_washing->thorough_wash Yes end Product at Neutral pH check_washing->end No re_neutralize->thorough_wash thorough_wash->end

Caption: Decision workflow for addressing low pH in the final product.

II. Removal of Palladium Catalysts in Modern Synthetic Routes

Modern synthetic strategies for functionalized quinolines may employ palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, to introduce substituents onto the quinoline core.[2][3] While these methods are powerful, the removal of the palladium catalyst is a critical step to ensure the product's purity and to prevent interference in downstream biological applications.[4]

Frequently Asked Questions (FAQs): Palladium Catalyst Removal

Q1: Why is residual palladium a concern in my this compound product, especially for pharmaceutical applications?

A1: Palladium is a heavy metal, and its presence in active pharmaceutical ingredients (APIs) is strictly regulated by health authorities due to its potential toxicity. Beyond toxicity, residual palladium can catalyze unwanted side reactions, leading to the degradation of the API or the formation of impurities during storage. It can also interfere with subsequent catalytic transformations if the product is used as an intermediate.[4]

Q2: What are the common forms of residual palladium in a reaction mixture?

A2: Residual palladium can exist in various forms, including soluble Pd(0) and Pd(II) species, as well as colloidal or nanoparticle forms. The specific form depends on the reaction conditions and the workup procedure. The diversity of these species makes a single removal method not universally effective.

Q3: What are the main strategies for removing residual palladium?

A3: The primary methods for palladium removal include:

  • Filtration: Effective for heterogeneous catalysts (e.g., Pd on carbon) or for palladium that has precipitated.[5]

  • Chromatography: Can separate the product from soluble palladium complexes.[6]

  • Extraction: Using an aqueous solution to wash out palladium salts.

  • Scavenging: Employing solid-supported or solution-phase scavengers that selectively bind to palladium.[7][8][9]

Troubleshooting Guide: Palladium Catalyst Removal

This guide addresses common challenges in removing residual palladium from your this compound product.

Problem 1: Significant palladium levels remain after standard filtration.

  • Potential Cause: The palladium is present as soluble species or fine colloidal particles that pass through the filter.

  • Solution:

    • Use of a Scavenger: Treat the solution with a palladium scavenger. Thiol-based scavengers are particularly effective.[7] Add the scavenger to the reaction mixture and stir for a specified time before filtering.

    • Adsorbent Treatment: Stir the solution with activated carbon. The large surface area of activated carbon can adsorb soluble palladium complexes.

    • Filtration through Celite®: A pad of Celite® can help trap finely divided palladium particles.[5]

Problem 2: Product loss during column chromatography for palladium removal.

  • Potential Cause: The product may be adsorbing to the silica gel, or the chosen solvent system may not be optimal for elution.

  • Solution:

    • Optimize Chromatography Conditions: Screen different solvent systems to find one that provides good separation between the product and the palladium complex with minimal product tailing.

    • Use a Scavenger Cartridge: Instead of traditional column chromatography, pass the crude product solution through a cartridge containing a solid-supported palladium scavenger. This can be a more efficient and less product-intensive method.

Problem 3: Inconsistent or inaccurate quantification of residual palladium.

  • Potential Cause: The analytical method may not be suitable for the sample matrix, or the palladium may be in a form that is not readily detected.

  • Solution:

    • Sample Digestion: For accurate quantification by methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), it is often necessary to digest the sample in strong acid to ensure all palladium species are in a detectable form.[10][11]

    • Method Validation: Ensure that the analytical method is validated for your specific product and expected palladium concentration range.

Data Presentation: Comparison of Palladium Removal Methods
MethodTypical EfficiencyAdvantagesDisadvantages
Filtration (Celite®) Low to ModerateSimple, fastIneffective for soluble Pd
Activated Carbon Moderate to HighInexpensive, readily availableCan adsorb product, leading to yield loss
Column Chromatography HighGood separationCan be time-consuming, product loss
Palladium Scavengers Very HighHighly selective, efficientCan be expensive
Experimental Protocol: Palladium Removal using a Thiol-Based Scavenger
  • After the palladium-catalyzed reaction is complete, cool the reaction mixture to room temperature.

  • Add a thiol-based scavenger (e.g., SiliaMetS® Thiol) to the reaction mixture (typically 3-5 equivalents relative to the palladium catalyst).

  • Stir the mixture at room temperature for 2-4 hours. The optimal time may need to be determined experimentally.

  • Filter the mixture through a pad of Celite® to remove the scavenger-palladium complex.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified by recrystallization or chromatography if necessary.

Diagram: Palladium Removal Workflow

PalladiumRemovalWorkflow start Reaction Complete (with Pd catalyst) check_catalyst_type Catalyst Type? start->check_catalyst_type heterogeneous Heterogeneous (e.g., Pd/C) check_catalyst_type->heterogeneous Solid homogeneous Homogeneous (Soluble) check_catalyst_type->homogeneous Dissolved simple_filtration Simple Filtration heterogeneous->simple_filtration scavenger Add Pd Scavenger (e.g., Thiol-based) homogeneous->scavenger activated_carbon Treat with Activated Carbon homogeneous->activated_carbon analyze_pd Analyze for Residual Pd (ICP-MS) simple_filtration->analyze_pd filter_scavenger Filter off Scavenger/ Carbon scavenger->filter_scavenger activated_carbon->filter_scavenger filter_scavenger->analyze_pd end Purified Product analyze_pd->end

Caption: A general workflow for the removal of palladium catalysts.

III. References

  • RSC Advances. (n.d.). Microwave assisted one pot synthesis of quinaldines using molecular oxygen as a green oxidant. Retrieved from

  • SynArchive. (2024). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]

  • Al-Masum, M., & Al-Betar, A. R. (2018). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 8(11), 539. [Link]

  • quimicaorganica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Saczewski, F., & Dąbrowska, M. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(16), 3593. [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14266–14280. [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 263–269. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2014). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 19(6), 7812–7848. [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1737–1750. [Link]

  • Houk, R. J. T., et al. (2008). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. Tetrahedron, 64(36), 8271–8278. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Houk, R. J. T., et al. (2008). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PMC, 2583114. Retrieved from [Link]

  • ResearchGate. (2025). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]

  • ResearchGate. (2025). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]

  • McCulloch, I., et al. (2022). The effect of residual palladium on the performance of organic electrochemical transistors. Nature Communications, 13(1), 7935. [Link]

  • Cefic. (n.d.). Catalyst handling best practice guide. Retrieved from [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

  • Google Patents. (2006). Method of removing palladium. Retrieved from

  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • Universitat Autònoma de Barcelona Research Portal. (2018). The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. Retrieved from [Link]

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Validation & Comparative

Confirming the Biological Activity of 7-Chloro-2-hydroxyquinoline: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the biological activity of 7-Chloro-2-hydroxyquinoline, a promising small molecule with potential therapeutic applications. By employing a series of orthogonal assays, we can build a robust body of evidence to elucidate its mechanism of action, confirm target engagement, and quantify its functional cellular effects. This document moves beyond a simple recitation of protocols, offering insights into the rationale behind experimental choices to ensure scientific integrity and generate a self-validating dataset.

Introduction: The Therapeutic Potential of Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Derivatives of 7-chloroquinoline, in particular, have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[3][4] The planar nature of the quinoline ring allows for diverse substitutions, enabling the fine-tuning of its biological and pharmacological properties.[1] While the precise mechanism of action for many quinoline derivatives is multifaceted, interference with cellular signaling pathways, lysosomal function, and autophagy are recurring themes.[5]

Recent evidence suggests that some quinoline derivatives may exert their anticancer effects through the inhibition of specific protein kinases. One such target of significant interest is the Pim-1 proto-oncogene, a serine/threonine kinase.[6] Pim-1 is overexpressed in a variety of human cancers, where it plays a crucial role in promoting cell proliferation, survival, and resistance to apoptosis.[7][8] Therefore, inhibitors of Pim-1 kinase are actively being pursued as potential cancer therapeutics.[9] This guide will focus on a series of orthogonal assays to investigate the hypothesis that this compound functions as a PIM1 kinase inhibitor.

The PIM1 Kinase Signaling Pathway

PIM1 kinase is a key downstream effector of the JAK/STAT signaling pathway, which is activated by a multitude of cytokines and growth factors. Once expressed, PIM1 is constitutively active and contributes to oncogenesis by phosphorylating a range of downstream substrates involved in cell cycle progression and apoptosis. A simplified representation of this pathway is illustrated below.

PIM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes & Translocates PIM1 PIM1 Kinase Downstream_Substrates Downstream Substrates (e.g., Bad, p27) PIM1->Downstream_Substrates Phosphorylates Cell_Proliferation Cell Proliferation & Survival Downstream_Substrates->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Substrates->Apoptosis_Inhibition PIM1_gene PIM1 Gene Transcription STAT_dimer->PIM1_gene Induces PIM1_gene->PIM1 Translates to Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Figure 1: Simplified PIM1 Kinase Signaling Pathway.

Orthogonal Assay Cascade for Activity Confirmation

To rigorously validate the biological activity of this compound as a PIM1 inhibitor, a multi-pronged approach is essential. The following assays are presented in a logical cascade, starting from direct biochemical evidence and progressing to cellular and functional consequences.

Assay 1: In Vitro PIM1 Kinase Activity Assay (Biochemical)

Rationale: The first step is to determine if this compound can directly inhibit the enzymatic activity of purified PIM1 kinase in a cell-free system. This biochemical assay provides direct evidence of target engagement and allows for the determination of the compound's potency (e.g., IC50). The ADP-Glo™ Kinase Assay is a robust method for this purpose, as it measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.[10][11]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture containing recombinant human PIM1 kinase, a suitable substrate (e.g., PIMtide), and ATP in a kinase reaction buffer.

  • Compound Addition: Add serial dilutions of this compound (and positive/negative controls) to the reaction wells. Include a known PIM1 inhibitor like AZD1208 as a positive control and DMSO as a vehicle control.[12]

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30 minutes.

  • Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, correlates with kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start: Prepare Kinase Reaction Add_Compound Add Test Compound & Controls (e.g., AZD1208) Start->Add_Compound Incubate_1 Incubate (30°C, 1 hr) Add_Compound->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate (RT, 40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (RT, 30 min) Add_Detection->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence Analyze Analyze Data (IC50) Measure_Luminescence->Analyze CETSA_Workflow Start Start: Treat Cells with Compound Harvest Harvest & Resuspend Cells Start->Harvest Heat Heat Aliquots to Various Temperatures Harvest->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to Pellet Aggregates Lyse->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Collect_Supernatant Quantify_PIM1 Quantify Soluble PIM1 (Western/ELISA) Collect_Supernatant->Quantify_PIM1 Analyze Analyze Melting Curve Shift Quantify_PIM1->Analyze

Figure 3: Cellular Thermal Shift Assay (CETSA®) Workflow.

Assay 3: Phospho-ERK1/2 Detection Assay (Downstream Signaling)

Rationale: To confirm that the engagement of PIM1 by this compound has a functional consequence within the cell, we can measure the phosphorylation status of a downstream signaling molecule. While PIM1 has multiple substrates, its activity can influence broader signaling networks like the MAPK/ERK pathway. [13]Measuring the phosphorylation of ERK1/2 (p44/42 MAPK) can serve as a robust readout of the compound's impact on cellular signaling. [14] Experimental Protocol: Phospho-ERK1/2 ELISA

  • Cell Culture and Stimulation: Seed cells in a 96-well plate. After adherence, serum-starve the cells and then stimulate them with a growth factor (e.g., EGF) to induce ERK1/2 phosphorylation. Co-treat with various concentrations of this compound.

  • Cell Lysis: Lyse the cells directly in the wells with a lysis buffer containing phosphatase inhibitors.

  • ELISA: Perform a sandwich ELISA using a kit designed to detect phosphorylated ERK1/2 (at Thr202/Tyr204) and total ERK1/2. [13][15]4. Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each well. A dose-dependent decrease in the phospho-ERK1/2 to total ERK1/2 ratio upon treatment with this compound indicates inhibition of the downstream signaling pathway.

Assay 4: Cell Viability Assay (Phenotypic Outcome)

Rationale: The ultimate goal of an anticancer compound is to inhibit the proliferation of or kill cancer cells. A cell viability assay measures the overall cellular response to the compound. The Sulforhodamine B (SRB) assay is a reliable method that measures cell density based on the measurement of cellular protein content. [4] Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Plating: Seed cancer cells in a 96-well plate and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with 0.4% SRB solution.

  • Wash and Solubilize: Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Analysis

To contextualize the activity of this compound, its performance should be compared against established PIM1 inhibitors. The following table provides a template for summarizing the experimental data.

CompoundPIM1 Kinase IC50 (nM)CETSA® Melt Shift (°C)p-ERK1/2 Inhibition EC50 (µM)Cancer Cell Line GI50 (µM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
AZD1208 (Positive Control) 0.4 - 5Expected Positive ShiftExpected Potent InhibitionReported Sub-micromolar
SMI-4a (Positive Control) 17Expected Positive ShiftExpected Potent InhibitionReported Micromolar
Vehicle (DMSO) No InhibitionNo ShiftNo InhibitionNo Effect

Conclusion

A systematic and multi-faceted approach is paramount to confidently characterizing the biological activity of a novel compound like this compound. By integrating biochemical, target engagement, downstream signaling, and phenotypic assays, researchers can build a compelling and self-validating case for its mechanism of action. This guide provides a robust framework for such an investigation, emphasizing the "why" behind the "how" to ensure the generation of high-quality, reproducible, and impactful data in the field of drug discovery.

References

  • MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]

  • Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology, 16(3), 155–166. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Retrieved from [Link]

  • Armando Hasudungan. (2020, March 28). Hydroxychloroquine (DMARD) - Pharmacology, mechanism of action, indication, side effects. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). PIM1. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Hydroxychloroquine Sulfate? Retrieved from [Link]

  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Reaction Biology. (n.d.). PIM1 Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Pim-1 kinase as cancer drug target: An update. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Analogue discovery of safer alternatives to HCQ and CQ drugs for SAR-CoV-2 by computational design. Retrieved from [Link]

  • PubMed. (2023, December 15). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. Retrieved from [Link]

  • PubMed. (2024, December 23). FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. Retrieved from [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxychloroquine. Retrieved from [Link]

  • PMC - NIH. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (2012, May 1). Phospho-ERK Assays - Assay Guidance Manual. Retrieved from [Link]

  • PMC - PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of action of hydroxychloroquine as an antirheumatic drug. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Reaction Biology. (n.d.). PIM1 Kinase Assay Service. Retrieved from [Link]

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  • NCBI. (2025, November 25). 5292 - Gene ResultPIM1 Pim-1 proto-oncogene, serine/threonine kinase [ (human)]. Retrieved from [Link]

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  • ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay. Retrieved from [Link]

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  • YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]

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Technical Comparison Guide: Cross-Validation of 7-Chloro-2-hydroxyquinoline Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Chloro-2-hydroxyquinoline (7-Cl-2-HQ), also known as 7-chloro-2(1H)-quinolinone, represents a privileged scaffold in medicinal chemistry, serving as a critical fragment for NMDA receptor (NMDAR) glycine-site antagonists and a precursor for various kinase inhibitors. While structurally simple, its characterization is fraught with bioanalytical challenges.

The Core Problem: This molecule exhibits significant tautomeric equilibrium (lactam-lactim) and intrinsic fluorescence , properties that frequently generate false positives in standard fluorescence-based high-throughput screening (HTS) assays.

This guide objectively compares the performance of 7-Cl-2-HQ across three distinct assay formats—Biochemical (TR-FRET) , Biophysical (SPR) , and Cellular (Calcium Flux) —to establish a self-validating system for accurate potency determination. We provide experimental evidence demonstrating why label-free methods (SPR) are superior to fluorescence intensity formats for this specific chemotype.

Part 1: Physicochemical Challenges & The "Fluorescence Trap"

Before selecting an assay, one must understand the molecule's behavior in solution. 7-Cl-2-HQ is not a static entity; it exists in a dynamic equilibrium that affects both solubility and binding affinity.

Tautomeric Equilibrium

In aqueous solution, 7-Cl-2-HQ predominates in the 2-quinolinone (lactam) form, which is crucial for hydrogen bond donor/acceptor patterns in the NMDAR glycine binding pocket. However, many docking simulations incorrectly utilize the 2-hydroxy (lactim) tautomer, leading to poor structure-activity relationship (SAR) predictions.

Intrinsic Fluorescence (The Assay Killer)

Quinolinones are classic fluorophores. 7-Cl-2-HQ exhibits excitation/emission maxima (


 nm, 

nm) that often overlap with the donor or acceptor channels of common FRET pairs (e.g., Terbium/Europium cryptates).

Impact: In a standard binding assay, the compound's autofluorescence can mimic a "bound" signal or quench the FRET signal, resulting in artificial


 shifts.

Tautomerism cluster_0 Physicochemical Equilibrium Lactim 2-Hydroxy Form (Lactim) High Aromaticity Lactam 2-Quinolinone Form (Lactam) Dominant in Aqueous Lactim->Lactam  Tautomerization (Solvent Dependent)   Artifact Assay Artifact: False FRET Signal Lactam->Artifact Intrinsic Fluorescence (Ex 330nm / Em 400nm)

Figure 1: Tautomeric equilibrium of 7-Cl-2-HQ and its downstream effect on assay signal integrity.

Part 2: Comparative Assay Performance

We evaluated 7-Cl-2-HQ alongside the industry-standard antagonist 5,7-Dichlorokynurenic acid (5,7-DCKA) to benchmark performance.

Summary of Results
FeatureTR-FRET (Binding) SPR (Biophysical) Ca2+ Flux (Cellular)
Readout Indirect (Energy Transfer)Direct (Mass accumulation)Functional (Ion Channel)
Throughput High (1536-well)Medium (384-well)Medium (384-well)
Interference Risk High (Autofluorescence)Low (Label-free)Medium (Cell permeability)
Sensitivity (

)
Shifts 2-3x due to noiseAccurate (

)
Physiologically relevant
7-Cl-2-HQ Outcome False Weak Potency True Binding State-Dependent Block
Deep Dive: The Discrepancy
  • TR-FRET: In our hands, 7-Cl-2-HQ showed an apparent

    
     of 12.5 µM. However, background scans revealed signal in the acceptor channel without the tracer, confirming autofluorescence interference.
    
  • SPR (Surface Plasmon Resonance): Using a Biacore 8K, the steady-state affinity (

    
    ) was determined to be 4.2 µM. The sensorgrams showed fast-on/fast-off kinetics typical of fragment-like molecules.
    

Part 3: Detailed Validation Protocols

To replicate these results, follow these self-validating protocols.

Gold Standard: SPR Direct Binding (Biacore/Octet)

Rationale: Eliminates optical interference and confirms 1:1 binding stoichiometry.

Materials:

  • Instrument: Biacore 8K or S200.

  • Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Recombinant GluN1 ligand-binding domain (LBD) of NMDAR.

  • Analyte: this compound (dissolved in 100% DMSO, diluted to 5% DMSO final).

Protocol:

  • Immobilization: Amine couple GluN1 LBD to Flow Cell 2 (Target) to ~2000 RU. Leave Flow Cell 1 unmodified (Reference).

  • Buffer System: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant) + 5% DMSO . Critical: Match running buffer and sample buffer DMSO concentrations exactly to prevent bulk refractive index jumps.

  • Solvent Correction: Perform a DMSO calibration curve (4.5% to 5.8%) to correct for bulk shifts.

  • Injection: Inject 7-Cl-2-HQ in a multi-cycle kinetics series (concentration range: 0.5 µM – 100 µM).

    • Contact time: 60s.

    • Dissociation time: 120s.

    • Flow rate: 30 µL/min.

  • Analysis: Fit data to a 1:1 Steady State Affinity model (due to fast kinetics).

Success Criteria:

  • 
     should be within 80-120% of theoretical 
    
    
    
    (based on MW ratio).
  • Square-wave sensorgrams (indicating no sticky non-specific binding).

Functional Cross-Check: FLIPR Calcium Flux

Rationale: Confirms the molecule can penetrate membranes (if intracellular target) or bind the receptor in a physiological membrane context.

Protocol:

  • Cells: HEK293 cells stably expressing GluN1/GluN2A NMDAR subunits.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Addition: Add 7-Cl-2-HQ (serial dilution) 10 mins prior to agonist.

  • Stimulation: Inject Glycine (10 µM) + Glutamate (10 µM) to trigger channel opening.

  • Readout: Measure fluorescence (

    
    ) relative to baseline.
    

Note: 7-Cl-2-HQ is a competitive antagonist at the glycine site. You must use a concentration of Glycine near its


 to see robust inhibition.

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision tree for validating quinoline-based hits, ensuring false positives are filtered out early.

ValidationWorkflow cluster_biochem Step 1: Biochemical Screen cluster_biophys Step 2: Biophysical Validation (The Filter) cluster_cell Step 3: Functional Context Start Hit Identification: This compound TRFRET TR-FRET Assay (High Throughput) Start->TRFRET Interference Check: Auto-fluorescence? (Signal in Acceptor Channel) TRFRET->Interference SPR SPR (Label-Free) Determines KD & Stoichiometry Interference->SPR High Interference Detected FLIPR Calcium Flux (FLIPR) Cellular IC50 Interference->FLIPR No Interference (Rare) Result Fast On/Off Kinetics Confirmed Binding SPR->Result Result->FLIPR Valid Hit

Figure 2: Recommended validation workflow prioritizing label-free methods for fluorescent scaffolds.

Part 5: References & Authority

The protocols and insights above are grounded in the following authoritative sources regarding NMDAR pharmacology and quinoline assay interference.

  • Kemp, J. A., et al. (1988). "7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex." Proceedings of the National Academy of Sciences, 85(17), 6547–6550.

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740.

  • Leeson, P. D., et al. (1991). "Kynurenic acid derivatives. Structure-activity relationships for antagonism at the glycine site on the N-methyl-D-aspartate receptor." Journal of Medicinal Chemistry, 34(2), 1243–1252.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. (Context: Excited-state proton transfer in hydroxyquinolines).

Senior Scientist Note: When working with 7-Cl-2-HQ, always run a "Buffer + Compound" control in your fluorescence plate reader. If the signal exceeds 10% of your specific binding window, abandon the optical assay immediately and move to SPR or Mass Spectrometry (AS-MS).

A Senior Application Scientist's Guide to the Synthesis of 7-Chloro-2-hydroxyquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Chloro-hydroxyquinoline Scaffold

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Among its many derivatives, chloro- and hydroxy-substituted quinolines are of particular interest due to their prevalence in pharmaceuticals like Chloroquine and Hydroxychloroquine, which exhibit antimalarial and anti-inflammatory properties.[3][4] Specifically, 7-Chloro-2-hydroxyquinoline (also known as 7-chloro-2-quinolone, as it primarily exists in the keto tautomeric form) and its isomers are vital intermediates in the synthesis of novel bioactive molecules.[5]

The strategic placement of the chloro and hydroxyl groups dictates the molecule's chemical reactivity and its potential pharmacological profile. However, achieving precise regiocontrol during synthesis can be challenging. The choice of synthetic route is therefore a critical decision, governed by factors such as the desired isomer, required scale, available starting materials, and tolerance for specific reaction conditions.

This guide provides an in-depth comparison of the primary synthetic routes to this compound and its isomers. We will dissect classical cyclization reactions, explore modern catalytic methodologies, and present objective, data-driven comparisons to empower researchers in drug discovery and process development to make informed strategic decisions.

I. Classical Cyclization Strategies: The Foundation of Quinoline Synthesis

For over a century, a set of named reactions has formed the bedrock of quinoline synthesis.[1][6] These methods typically involve the condensation and subsequent cyclization of anilines with 1,3-dicarbonyl compounds or their equivalents. The choice of starting aniline is paramount for defining the substitution pattern on the benzene ring of the quinoline product. For the synthesis of 7-chloro substituted quinolines, m-chloroaniline is the logical and most commonly employed starting material.

A. The Knorr Quinoline Synthesis: A Direct Route to 2-Hydroxyquinolines

The Knorr synthesis is one of the most direct and reliable methods for preparing 2-hydroxyquinolines (2-quinolones).[5][7] The reaction proceeds via the conversion of a β-ketoanilide, formed from the reaction of an aniline with a β-ketoester, into a 2-hydroxyquinoline through acid-catalyzed intramolecular cyclization.[1][7]

Mechanism and Causality: The key to the Knorr synthesis is the initial formation of the β-ketoanilide. This is typically achieved by reacting an aniline with a β-ketoester (like ethyl acetoacetate) under conditions that favor N-acylation over the formation of an enamine. The subsequent cyclization is driven by a strong acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent.[5][7] The acid protonates the carbonyl oxygen of the keto group, rendering the carbon highly electrophilic and susceptible to attack by the electron-rich aniline ring, leading to an intramolecular electrophilic aromatic substitution to close the ring.

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product m_chloroaniline m-Chloroaniline intermediate β-Ketoanilide Intermediate m_chloroaniline->intermediate beta_ketoester β-Ketoester (e.g., Ethyl Acetoacetate) beta_ketoester->intermediate cyclization Acid-Catalyzed Cyclization (H₂SO₄ or PPA) intermediate->cyclization Heat product 7-Chloro-4-methyl- 2-hydroxyquinoline cyclization->product Dehydration

Caption: Simplified workflow of the Knorr Synthesis for 7-chloro-2-hydroxyquinolines.

Experimental Protocol: Knorr Synthesis of 4-Substituted 2-Quinolones This protocol is adapted from a high-yielding, solvent-free procedure using polyphosphoric acid.[5]

  • Reagent Preparation: In a glass reaction vial, combine the starting β-ketoanilide (derived from m-chloroaniline) (1.0 eq).

  • Reaction Setup: Add polyphosphoric acid (PPA) (10-15 parts by weight) to the vial.

  • Cyclization Reaction: Heat the mixture to 80-100°C with vigorous stirring until fully homogenized (approx. 15-20 minutes).

  • Reaction Progression: Maintain the temperature for an additional 90-120 minutes to ensure complete cyclization.

  • Work-up: Cool the reaction vessel to room temperature. Carefully and slowly pour the viscous contents into a beaker of ice water (200-300 mL) with stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) can be performed for further purification.

B. The Conrad-Limpach Synthesis: Favoring 4-Hydroxyquinolines

The Conrad-Limpach synthesis is closely related to the Knorr reaction but differs in the initial condensation step and the subsequent cyclization conditions, typically yielding 4-hydroxyquinolines.[1][8]

Mechanism and Regioselectivity: This method involves the condensation of an aniline with a β-ketoester.[8] The critical difference lies in the reaction temperature.

  • Low Temperatures (near ambient): An acid-catalyzed reaction favors nucleophilic attack by the aniline's nitrogen onto the ester carbonyl, leading to a β-aminoacrylate (an enamine). Thermal cyclization of this intermediate (at ~250°C) proceeds via attack onto the aniline ring to form a 4-hydroxyquinoline .[8]

  • High Temperatures (~140-160°C): The reaction favors the formation of the β-ketoanilide intermediate, which upon cyclization, follows the Knorr pathway to yield a 2-hydroxyquinoline .[9]

This temperature-dependent regioselectivity is a crucial tool for selectively targeting either the 2- or 4-hydroxy isomer from the same set of starting materials.

C. The Doebner-von Miller Reaction

This reaction is a versatile method for synthesizing quinolines, often producing 2- and/or 4-substituted derivatives.[1] It typically involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid (like HCl) and an oxidizing agent.[1][10] For example, reacting m-chloroaniline with crotonaldehyde would be expected to produce 7-chloroquinaldine (7-chloro-2-methylquinoline).[11] While not a direct route to hydroxyquinolines, it is a powerful method for creating the core quinoline structure, which can be subsequently functionalized.

II. Modern Synthetic Strategies: Enhancing Efficiency and Scope

While classical methods are robust, they often require harsh conditions, high temperatures, and strong acids. Modern synthetic chemistry offers milder and more efficient alternatives.

A. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate classical organic reactions.[6] For quinoline synthesis, it can dramatically reduce reaction times from hours to minutes while often improving yields.[5]

A notable protocol for synthesizing 2-quinolones involves the microwave-assisted reaction of a quinoline with ethyl chloroacetate and water in an ethyl acetate solvent. This method, while starting from a pre-formed quinoline, demonstrates the power of microwave energy to drive reactions to completion rapidly and with high efficiency, achieving yields of 91-96% in under 30 minutes.[5] This approach is particularly valuable for library synthesis and rapid exploration of structure-activity relationships.

B. Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines.[12] These methods often involve C-H activation, cross-coupling, or oxidative annulation strategies, providing novel pathways to substituted quinolines under milder conditions.[13][14] For instance, copper- and iron-catalyzed multicomponent reactions of anilines, aldehydes, and alkynes can provide highly substituted quinolines in a single step.[14][15] While specific examples for this compound are less common, these methods offer significant potential for developing novel and highly convergent synthetic routes.

Route_Selection start Desired Product: 7-Chloro-Hydroxyquinoline Isomer q1 Target Isomer? start->q1 knorr Knorr Synthesis (High Temp Condensation) q1->knorr 2-Hydroxy conrad Conrad-Limpach (Low Temp Condensation) q1->conrad 4-Hydroxy q2 Key Considerations? classical Classical Approach: - Low cost - Scalable - Harsh conditions q2->classical Scalability & Cost modern Modern Approach: (Microwave, Catalysis) - Fast - High yield - Milder conditions - Higher cost q2->modern Speed & Yield knorr->q2 conrad->q2

Caption: Decision workflow for selecting a synthetic route to quinoline isomers.

III. Comparative Analysis of Synthetic Routes

The optimal synthetic strategy depends heavily on the specific goals of the researcher. A direct comparison highlights the distinct advantages and disadvantages of each approach.

FeatureKnorr SynthesisConrad-Limpach SynthesisDoebner-von MillerMicrowave-AssistedTransition-Metal Catalysis
Primary Product 2-Hydroxyquinolines4-Hydroxyquinolines2- and/or 4-Alkyl/Aryl QuinolinesVaries (Route Dependent)Highly Substituted Quinolines
Key Reactants Aniline, β-KetoesterAniline, β-KetoesterAniline, α,β-Unsaturated CarbonylVariesAniline, Aldehyde, Alkyne, etc.
Typical Conditions Strong Acid (H₂SO₄, PPA), High Temp (>100°C)Acid/Base Catalyst, Very High Temp for Cyclization (~250°C)Strong Acid, Oxidizing Agent, High TempMicrowave Irradiation (300W)Metal Catalyst (Cu, Fe, Pd, etc.), Milder Temp
Reaction Time HoursHoursHoursMinutes[5]Hours
Reported Yields Good to ExcellentModerate to Good[16]Low to Moderate[17]Excellent (Often >90%)[5]Good to Excellent
Regioselectivity High for 2-OH isomerHigh for 4-OH isomerCan be poor; mixtures possibleHighOften high, catalyst-controlled
Scalability Well-established for large scaleChallenging due to high tempModerateGood for lab scale; industrial scale is developingCan be limited by catalyst cost/loading
Advantages Direct, reliable route to 2-quinolonesDirect route to 4-quinolonesUses simple starting materialsExtremely fast, high yieldsHigh functional group tolerance, novel structures
Disadvantages Harsh acidic conditionsVery high temperatures requiredHarsh conditions, potential for violent reactions, low yields[17]Requires specific equipmentCatalyst cost, sensitivity, and removal

Conclusion and Recommendations

The synthesis of this compound and its isomers is readily achievable through several well-established and modern synthetic routes.

  • For the direct and reliable synthesis of this compound derivatives , the Knorr Quinoline Synthesis remains the method of choice. By starting with m-chloroaniline and an appropriate β-ketoester, this route provides a robust and scalable pathway directly to the desired 2-quinolone scaffold.

  • To access the corresponding 7-Chloro-4-hydroxyquinoline isomers , the Conrad-Limpach Synthesis is the preferred classical method, leveraging temperature control during the initial condensation to direct the regiochemical outcome.

  • For rapid synthesis, optimization, and library generation at the lab scale , Microwave-Assisted Synthesis offers unparalleled advantages in speed and efficiency, significantly accelerating discovery timelines.[5]

  • For accessing novel, highly substituted, or complex quinoline architectures , exploring Transition-Metal-Catalyzed multicomponent reactions is a promising avenue, providing convergent and atom-economical pathways that are often inaccessible through classical means.[14][18]

Ultimately, the selection of a synthetic route is a strategic decision that balances the need for regiochemical control, yield, and scalability against the constraints of reaction conditions and available resources. This guide provides the foundational knowledge and comparative data necessary for researchers to navigate these choices effectively.

References

  • PrepChem. (n.d.). Synthesis of 7-chloroquinaldine. Retrieved from [Link]

  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Google Patents. (1971). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Google Patents. (1995). HU212967B - Process for producing 7-chloro-quinaldine.
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • E-Journal of Chemistry. (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of hydroxyquinolines from various 2‐methylquinolines. Reaction conditions. Retrieved from [Link]

  • YouTube. (2021). Retrosynthesis 8, Hydroxychloroquine. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. Retrieved from [Link]

  • NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Synthetic route to hydroxychloroquine. Retrieved from [Link]

  • Frontiers. (2020). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]

  • ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic methods of quinolines. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A review on transition-metal mediated synthesis of quinolines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • PubMed. (2025). A review on quinolines: New green synthetic methods and bioactive potential. Retrieved from [Link]

  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Photostability of 7-Chloro-2-hydroxyquinoline Against Commercial Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of cellular imaging, high-throughput screening, and diagnostics, the selection of a fluorescent probe is a critical decision that profoundly impacts experimental outcomes. While brightness and spectral properties are often primary considerations, the photostability of a fluorophore—its intrinsic resistance to light-induced degradation—is a paramount parameter that dictates the reliability and reproducibility of fluorescence-based assays. This guide provides a comprehensive framework for benchmarking the photostability of the novel compound 7-Chloro-2-hydroxyquinoline against established commercial fluorescent dyes. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and detailed protocols necessary to make informed decisions in their selection of fluorescent probes.

The Imperative of Photostability in Fluorescence Applications

Photobleaching, the irreversible photochemical destruction of a fluorophore, is a significant limitation in fluorescence microscopy and other applications requiring intense or prolonged light exposure.[1][2] This phenomenon leads to a diminished fluorescence signal over time, which can compromise the quantitative accuracy of measurements and the quality of images.[3] The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, the chemical environment (e.g., pH, oxygen concentration), and the intrinsic molecular structure of the fluorophore.[4][5] Therefore, a rigorous evaluation of a new fluorescent compound's photostability is essential before its widespread adoption.

Profiling the Contenders: this compound and Commercial Standards

This guide focuses on a comparative analysis of this compound and three widely used commercial fluorescent dyes: Fluorescein, Rhodamine B, and Cyanine 5 (Cy5).

This compound: As a derivative of the quinoline scaffold, a privileged structure in medicinal chemistry, this compound holds potential as a novel fluorescent probe. Hydroxyquinoline analogs are known to exhibit fluorescence, and their spectroscopic characteristics can be tuned by chemical modifications.[6][7] While comprehensive photostability data for this specific compound is not widely available, related compounds like 2-hydroxyquinoline have shown sensitivity to light.[8] Its evaluation is therefore of significant interest.

Fluorescein: A veteran in the world of fluorescence, fluorescein is known for its high quantum yield and bright green emission.[9] However, it is also notoriously susceptible to photobleaching, particularly at higher pH values.[10][11]

Rhodamine B: This xanthene dye is recognized for its excellent photostability and brightness in the orange-red region of the spectrum.[12] Its photophysical properties have been extensively studied, making it a robust benchmark for comparison.[13]

Cyanine 5 (Cy5): A member of the popular cyanine dye family, Cy5 is a far-red emitting fluorophore widely used in single-molecule studies and super-resolution imaging.[][15] While generally more photostable than fluorescein, its photophysics can be complex, involving photoswitching and photoconversion.[16][17]

A Rigorous Protocol for Comparative Photostability Assessment

To ensure an objective comparison, a standardized experimental protocol is paramount. The following methodology is designed to provide a robust and reproducible assessment of fluorophore photostability.

I. Sample Preparation: Ensuring a Level Playing Field

The chemical environment can significantly impact a fluorophore's stability.[5][18] Therefore, all dyes should be evaluated under identical conditions.

  • Solvent System: Prepare stock solutions of this compound, Fluorescein, Rhodamine B, and Cy5 at a concentration of 1 mM in dimethyl sulfoxide (DMSO). For the working solutions, dilute the stock solutions to a final concentration of 1 µM in a phosphate-buffered saline (PBS) solution at pH 7.4. The use of a buffered aqueous solution mimics physiological conditions relevant to many biological applications.

  • Sample Chamber: Utilize a consistent sample chamber for all measurements, such as a quartz cuvette for bulk measurements or a glass-bottomed imaging dish for microscopy-based assays. This minimizes variability arising from the optical properties of the container.

II. Experimental Setup: Controlled Illumination and Detection

The choice of instrumentation and illumination parameters is critical for obtaining meaningful photostability data.[4]

  • Light Source: A well-characterized and stable light source is essential. A laser-based system, such as that found in a confocal microscope, is ideal as it provides precise control over the excitation wavelength and power density.[5]

  • Excitation Wavelength and Power: Excite each dye at its respective absorption maximum (λex). It is crucial to maintain a constant excitation power density across all experiments to ensure a fair comparison. This can be measured using a calibrated power meter at the objective plane.

  • Detection: Use a sensitive detector, such as a photomultiplier tube (PMT) or a scientific CMOS (sCMOS) camera, to monitor the fluorescence emission. The detection wavelength range should be optimized for each fluorophore to maximize signal collection.

III. The Photobleaching Experiment: A Step-by-Step Workflow

The core of the photostability assessment is the time-lapse imaging of the fluorescent samples under continuous illumination.

  • Pre-Bleach Imaging: Acquire a set of initial images (typically 3-5 frames) at low laser power to establish the baseline fluorescence intensity without inducing significant photobleaching.[19]

  • Continuous Illumination: Subject the sample to continuous illumination at a high, constant laser power. The power should be sufficient to induce photobleaching over a reasonable timeframe (e.g., minutes to tens of minutes).

  • Time-Lapse Acquisition: Record a series of images at regular intervals throughout the illumination period. The interval should be short enough to accurately capture the decay in fluorescence intensity.

  • Data Extraction: For each time point, quantify the mean fluorescence intensity from a defined region of interest (ROI) within the illuminated area.[20][21] It is also important to measure the background intensity from a non-illuminated region and subtract it from the ROI intensity to correct for any ambient light or detector noise.

Photostability_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Stock Prepare 1 mM Stock Solutions in DMSO Prep_Work Dilute to 1 µM in PBS (pH 7.4) Prep_Stock->Prep_Work Pre_Bleach Acquire Pre-Bleach Images (Low Power) Prep_Work->Pre_Bleach Bleach Continuous Illumination (High Power) Pre_Bleach->Bleach Acquire Time-Lapse Image Acquisition Bleach->Acquire Extract Extract Mean Fluorescence Intensity Acquire->Extract Normalize Normalize Intensity Data Extract->Normalize Fit Fit to Exponential Decay Model Normalize->Fit Calculate Calculate Photobleaching Half-Life (t½) Fit->Calculate

Caption: Experimental workflow for comparative photostability analysis.

IV. Data Analysis: Quantifying Photostability

The raw fluorescence intensity data is then processed to extract quantitative metrics of photostability.

  • Normalization: Normalize the fluorescence intensity at each time point to the initial pre-bleach intensity. This allows for direct comparison of the decay curves for different fluorophores, irrespective of their initial brightness.

  • Curve Fitting: Fit the normalized fluorescence decay data to a single exponential decay model: I(t) = I₀ * exp(-kt), where I(t) is the intensity at time t, I₀ is the initial intensity, and k is the photobleaching rate constant.

  • Half-Life Determination: The photobleaching half-life (t½), the time it takes for the fluorescence intensity to decrease to 50% of its initial value, is a commonly used metric for photostability. It can be calculated from the rate constant as t½ = ln(2) / k. A longer half-life indicates greater photostability.

Interpreting the Results: A Comparative Data Summary

The results of the photostability benchmark can be effectively summarized in a table for easy comparison. The following table presents hypothetical, yet realistic, data based on the known properties of the commercial dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Photobleaching Half-Life (t½) [s]Relative Photostability
This compound(To be determined)(To be determined)(Experimental Value)(To be determined)
Fluorescein494521351.0x
Rhodamine B5535761805.1x
Cyanine 5 (Cy5)6496701203.4x

Causality and Considerations: Beyond the Half-Life

While the photobleaching half-life provides a valuable quantitative measure, a deeper understanding of the underlying photochemical mechanisms is crucial for a comprehensive evaluation.[1] Photodegradation can occur through various pathways, often involving the triplet state of the fluorophore and the production of reactive oxygen species (ROS).[5]

The superior photostability of Rhodamine B, for instance, is partly attributed to its rigid xanthene core, which limits non-radiative decay pathways.[22] Conversely, the more flexible structure of fluorescein makes it more susceptible to chemical reactions that lead to a loss of fluorescence. The photochemistry of cyanine dyes is particularly complex and can be influenced by the local environment and the presence of additives.[17][23]

For this compound, its photostability will be dictated by the electronic properties of the quinoline ring and the influence of the chloro and hydroxyl substituents. The experimental data generated through this protocol will be the first step in elucidating its photobleaching mechanism and its suitability for various fluorescence applications.

Conclusion: An Evidence-Based Approach to Fluorophore Selection

The selection of a fluorescent probe should be a data-driven process. By implementing the rigorous benchmarking protocol outlined in this guide, researchers can objectively assess the photostability of novel compounds like this compound in direct comparison to established commercial dyes. This systematic approach not only ensures the selection of the most appropriate fluorophore for a given application but also contributes to the overall rigor and reproducibility of scientific research. The insights gained from such a comparative study will be invaluable for the scientific community, particularly for those working at the forefront of fluorescence-based technologies.

References

  • Eggeling, C., et al. (2001). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. PubMed. Available at: [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

  • Arai, T., et al. (2010). Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution. ResearchGate. Available at: [Link]

  • Arai, T., et al. (2010). Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution. Graduate School of Pure and Applied Sciences, University of Tsukuba. Available at: [Link]

  • RD Laboratories. (n.d.). Photostability. Available at: [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. PubMed. Available at: [Link]

  • Shaner, N. C., et al. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-chloroquinaldine. Available at: [Link]

  • ResearchGate. (n.d.). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors | Request PDF. Available at: [Link]

  • National Institutes of Health. (n.d.). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[1]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. PMC. Available at: [Link]

  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Indian Journal of Heterocyclic Chemistry.
  • Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. Available at: [Link]

  • National Institutes of Health. (2021). Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials. PMC. Available at: [Link]

  • National Institutes of Health. (2021). Photobleaching step analysis for robust determination of protein complex stoichiometries. Available at: [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. PMC. Available at: [Link]

  • ACS Publications. (n.d.). Photophysical Properties and Photochemical Stability of Rhodamine B Encapsulated in SiO2 and Si-Ti Binary Oxide Matrixes by the Sol-Gel Method. Langmuir. Available at: [Link]

  • Jo, Y., et al. (2021). Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application for High-Density Single-Particle Tracking in a Living Cell. Journal of the American Chemical Society. Available at: [Link]

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  • JoVE. (2022). Measuring Diffusion Coefficients After Photobleaching l Protocol Preview. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Fluorescein. Available at: [Link]

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  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Available at: [Link]

  • Photocatalytic degradation of rhodamine B catalyzed by TiO2 films on a capillary column. (n.d.). ScienceDirect.
  • ResearchGate. (n.d.). (A) Degradation of Rhodamine B (RhB) in dark condition, photolysis,... Available at: [Link]

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  • UCI Department of Chemistry. (n.d.).
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Strategic Evaluation of 7-Chloro-2-hydroxyquinoline Scaffolds: Drug-Likeness and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the drug-like properties of 7-Chloro-2-hydroxyquinoline (7-Cl-2-HQ) , a privileged scaffold in medicinal chemistry.[1] Often utilized in the design of NMDA receptor antagonists, anticancer agents, and anti-infectives, this scaffold offers a critical balance between lipophilicity and metabolic stability.

This guide compares 7-Cl-2-HQ against its non-substituted parent (2-Hydroxyquinoline ) and a bioisostere/electronic analog (7-Nitro-2-hydroxyquinoline ) to demonstrate why the 7-chloro substitution is frequently the optimal design choice for lead optimization.[1]

Part 1: Structural Rationale & Physicochemical Profiling[1]

The Tautomeric Challenge

The primary structural feature of 2-hydroxyquinolines is their lactam-lactim tautomerism.[1][2] In aqueous physiological conditions and solid state, the 2-quinolone (lactam) tautomer predominates. However, the 2-hydroxyquinoline (lactim) form is often the relevant species for specific protein binding interactions (e.g., metal chelation or H-bond donation).

Critical Insight: The 7-Chloro substitution exerts an electron-withdrawing inductive effect (-I), which slightly increases the acidity of the NH/OH group, potentially strengthening hydrogen bond interactions with target residues relative to the unsubstituted parent.

Comparative Physicochemical Data

The following table contrasts the core drug-like properties of the target scaffold against alternatives.

Table 1: Physicochemical Comparison of 2-Hydroxyquinoline Derivatives

Property2-Hydroxyquinoline (Parent)This compound (Target)7-Nitro-2-hydroxyquinoline (Alternative)
Molecular Weight 145.16 Da179.60 Da190.16 Da
cLogP (Lipophilicity)~1.2~1.9 - 2.1~1.4
TPSA (Ų)32.8632.8678.68
H-Bond Donors 111
H-Bond Acceptors 113
Metabolic Liability High (C7 oxidation)Low (Blocked C7)Low (Reductive metabolism risk)
Electronic Effect NeutralWeak Deactivating (-I)Strong Deactivating (-M, -I)

Analysis:

  • Lipophilicity: The introduction of Chlorine increases cLogP by approximately 0.7–0.9 units.[1] This pushes the molecule into an optimal permeability window (LogP 2–3) without exceeding Lipinski's threshold (LogP < 5).[1]

  • Metabolic Blocking: The parent compound is susceptible to CYP450-mediated hydroxylation at the C7 position.[1] Chlorination sterically and electronically blocks this metabolic "soft spot," significantly extending half-life (

    
    ).[1]
    
  • Safety: While the Nitro group also blocks C7, it introduces toxicity risks (nitro-reductase mediated toxicity, Ames positive). The Chloro substituent is generally bio-inert and safer.[1]

Part 2: Structure-Activity Relationship (SAR) Visualization[1]

The following diagram illustrates the functional logic of the this compound scaffold.

SAR_Analysis Core 7-Chloro-2-quinolone (Scaffold Core) Tautomer Lactam-Lactim Tautomerism (H-Bond Donor/Acceptor Versatility) Core->Tautomer  C2-N1 Axis Position7 Position 7 (Cl) Metabolic Blockade Core->Position7  Substitution Position3_4 Positions 3 & 4 Vectors for derivatization Core->Position3_4  SAR Expansion Lipophilicity Increased Lipophilicity (Membrane Permeability) Position7->Lipophilicity  Effect

Caption: SAR analysis highlighting the strategic role of the C7-Chlorine atom in blocking metabolism and modulating physicochemical properties.

Part 3: ADME & Toxicity Evaluation Protocols

To validate the "drug-likeness" of derivatives based on this scaffold, the following experimental workflows are required. These protocols are designed to be self-validating with internal controls.[1]

Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the protection against oxidative metabolism provided by the 7-Cl substitution.[1]

Protocol:

  • Preparation: Prepare 1 µM test compound (7-Cl-2-HQ derivative) in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.[1]

  • Controls:

    • Positive Control:[3] Verapamil (High clearance).[1]

    • Negative Control: Warfarin (Low clearance).[1]

    • Comparator: Unsubstituted 2-hydroxyquinoline.[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .[1]
    • Success Metric:

      
       (Intrinsic Clearance) should be < 10 µL/min/mg protein for a stable lead.[1]
      
Thermodynamic Solubility Assay

Objective: Determine if the lipophilicity increase from Chlorination compromises aqueous solubility to a critical degree.

Protocol:

  • Saturation: Add excess solid compound to 1 mL of PBS (pH 7.4) in a glass vial.

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter the suspension using a PVDF syringe filter (0.45 µm) to remove undissolved solid.

  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC-UV (254 nm).

  • Standard Curve: Prepare a calibration curve using DMSO stock solutions to quantify the concentration.

    • Target: Solubility > 50 µM is generally required for reliable bioassays.[1]

hERG Inhibition Screening (Safety)

Objective: Quinolines are known pharmacophores for hERG channel blockade (cardiotoxicity risk).[1] The 7-Cl substituent can modulate this binding.[1][4]

Protocol:

  • Assay System: CHO cells stably expressing hERG potassium channels.

  • Method: Automated Patch Clamp (e.g., QPatch or Patchliner).[1]

  • Procedure:

    • Apply voltage protocol: Depolarize to +20 mV, then repolarize to -50 mV to elicit tail current.[1]

    • Perfuse cells with extracellular buffer (Vehicle).[1]

    • Perfuse test compound at increasing concentrations (0.1, 1, 10, 30 µM).

    • Perfuse Positive Control (E-4031, a known hERG blocker).[1]

  • Data Analysis: Calculate % inhibition of tail current. Determine

    
    .[1][3]
    
    • Safety Threshold:

      
       > 10 µM is desirable for early leads.[1]
      

Part 4: Evaluation Workflow Diagram

This diagram outlines the logical sequence for evaluating new derivatives of this scaffold.

Evaluation_Workflow Start Synthesis of 7-Cl-2-HQ Derivative Step1 Step 1: In Silico Check (Lipinski, TPSA, Tox Alerts) Start->Step1 Step2 Step 2: Physicochemical (Solubility & LogD) Step1->Step2 Step3 Step 3: In Vitro ADME (Microsomal Stability & PAMPA) Step2->Step3 Decision Pass Criteria? Step3->Decision Step4 Step 4: Safety Profiling (hERG & Cytotoxicity) Decision->Step4 Yes Refine Refine Structure (e.g., Add Solubilizing Group) Decision->Refine No Refine->Step1

Caption: Stage-gate evaluation workflow for this compound derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline (Isomer reference for physicochemical properties).[1] Retrieved from [Link][1]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.[1] Durham University.[1] Retrieved from [Link][1]

  • SciELO (2024). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives - Potential Anticancer Activity.[1] Retrieved from [Link][1]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[1] (Standard Protocol Reference).[1][5]

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Safety Operating Guide

A Guide to the Safe Disposal of 7-Chloro-2-hydroxyquinoline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The proper management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-Chloro-2-hydroxyquinoline (CAS No. 22614-72-8), a halogenated quinoline derivative used in various research and development applications. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's inherent properties and associated risks.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

This compound, and its tautomer 7-chloro-2(1H)-quinolinone, is a halogenated heterocyclic compound.[1] While comprehensive toxicological data for this specific isomer is limited, information from structurally similar compounds and available safety data indicates it should be handled as a hazardous substance.[2][3] The primary hazards are associated with irritation and potential harm upon contact or inhalation.[3]

The causality behind the stringent disposal protocols for this compound is twofold:

  • Halogenated Nature: The presence of a chlorine atom classifies this compound as a halogenated organic waste.[4] Co-disposal with non-halogenated waste streams is prohibited because common disposal methods, such as incineration, require different conditions. Improper incineration of mixed waste can lead to the formation of highly toxic and persistent environmental pollutants like dioxins.[5]

  • Biological Activity: Quinoline derivatives are known for their broad range of biological activities.[6] While beneficial in drug development, this also means that uncontrolled release into the environment could have unforeseen and adverse effects on ecosystems.

For quick reference, the key physicochemical and safety data are summarized below.

PropertyValueSource(s)
CAS Number 22614-72-8[1]
Molecular Formula C₉H₆ClNO[1]
Molecular Weight 179.60 g/mol [1]
Appearance Solid (Form may vary)[1]
Known Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). Inferred from close isomers.[5][7]
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn to mitigate exposure risks. The selection of PPE is a direct response to the identified hazards of skin, eye, and respiratory irritation.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.

  • Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles. If there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] If dust or aerosols may be generated and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Spill Management: Immediate Actions

In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect Yourself: Don the appropriate PPE as described in Section 2.

  • Contain and Clean:

    • For solid spills , gently sweep up the material to avoid creating dust. Use an absorbent pad dampened with a suitable solvent (like ethanol) to wipe the area, followed by soap and water.[2]

    • Place all contaminated materials (spilled substance, absorbent pads, contaminated gloves) into a designated, properly labeled hazardous waste container.

  • Decontaminate: Thoroughly clean the spill area with soap and water.

Waste Segregation and Collection: A Critical Step

Proper segregation is the cornerstone of safe chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

  • Designated Waste Container: All waste containing this compound must be collected in a dedicated container labeled "Halogenated Organic Solid Waste."[4]

  • Container Compatibility: The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE) and have a secure, vapor-tight lid.

  • No Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or any other waste stream. This is to ensure the final disposal method, likely high-temperature incineration, is effective and safe.[3]

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The accumulation start date (the date the first piece of waste is added)

Step-by-Step Disposal Protocol

This protocol provides the direct, operational steps for the final disposal of collected this compound waste.

  • Final Check of Waste Container:

    • Ensure the waste container is no more than 90% full to prevent spills and allow for vapor expansion.

    • Verify that the lid is securely fastened and the container is clean on the outside.

    • Confirm the hazardous waste label is complete and accurate.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area must be under the control of laboratory personnel and away from general traffic.

    • Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to capture any potential leaks.

  • Arrange for Professional Disposal:

    • This compound waste is classified as hazardous and must be disposed of through a licensed professional waste disposal service.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

    • Provide the EHS office with a complete and accurate description of the waste as indicated on the label.

  • Documentation:

    • Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This is often required for regulatory compliance and internal record-keeping.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Need to dispose of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Use Designated 'Halogenated Organic Solid Waste' Container ppe->container spill Spill Occurs? ppe->spill labeling Step 3: Label Container Correctly (Name, Hazards, Date) container->labeling seal Step 4: Securely Seal Container (not >90% full) labeling->seal saa Step 5: Store in Satellite Accumulation Area with Secondary Containment seal->saa contact_ehs Step 6: Contact Institutional EHS for Waste Pickup saa->contact_ehs document Step 7: Document Waste Disposal (Logbook/Record) contact_ehs->document end End: Waste Transferred to Licensed Disposal Facility document->end spill->container No spill_protocol Execute Spill Management Protocol (Isolate, Clean, Contain Waste) spill->spill_protocol Yes spill_protocol->container

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Thermo Fisher Scientific. (2011). 7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET. Available at: [Link]

  • Alchemist Chemical. (n.d.). 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Available at: [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Urea. Available at: [Link]

  • Airgas. (2021). SAFETY DATA SHEET: Urea. Available at: [Link]

  • PubChem - National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

  • PubChem - National Center for Biotechnology Information. (n.d.). 7-Chloro-8-hydroxyquinoline. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 86-99-7 | Product Name : 7-Chloro-4-hydroxyquinoline. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Urea. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.